molecular formula C14H11F3N2O B188055 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 20878-52-8

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B188055
CAS No.: 20878-52-8
M. Wt: 280.24 g/mol
InChI Key: OAEMTEMEJOQHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzamide core linked to a 3-(trifluoromethyl)phenyl group, a motif frequently employed to enhance a molecule's binding affinity and metabolic stability. Researchers exploring ligands for the NMDA receptor's phencyclidine (PCP) binding site utilize this structural framework, as it is associated with high-affinity binding to this target, which is crucial for studying neurological conditions . Furthermore, the 3-(trifluoromethyl)phenyl-benzamide structure is a recognized pharmacophore in the development of tyrosine kinase inhibitors . This makes the compound a valuable building block for investigating novel therapeutics in oncology, particularly for targeting resistant forms of kinases like BCR-ABL . Its utility also extends to anticonvulsant research, where analogous fluorinated N-benzamide compounds demonstrate potential as T-type calcium channel blockers for the study of drug-resistant epilepsy . This versatile compound serves as a key intermediate for researchers aiming to develop new chemical entities for probing neurological pathways and kinase signaling cascades.

Properties

IUPAC Name

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)18/h1-8H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEMTEMEJOQHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363984
Record name 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20878-52-8
Record name 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide

[1][2]

Part 1: Chemical Identity & Core Specifications

This compound represents a critical "hinge-binding" or "linker" motif often utilized in the synthesis of Type II kinase inhibitors and quinazolinone-based bioactive agents. Its structure combines an anthranilic acid core with a trifluoromethyl-substituted aniline, providing a balance of lipophilicity and hydrogen-bonding capability essential for deep-pocket binding in protein targets.

Key Identifiers
ParameterSpecification
CAS Number 20878-52-8
Chemical Name 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Synonyms N-(3-Trifluoromethylphenyl)anthranilamide; 2-Amino-3'-trifluoromethylbenzanilide
Molecular Formula C₁₄H₁₁F₃N₂O
Molecular Weight 280.25 g/mol
SMILES NC1=CC=CC=C1C(=O)NC2=CC=CC(C(F)(F)F)=C2
Key Functional Groups Primary amine (nucleophile), Amide (H-bond donor/acceptor), Trifluoromethyl (metabolic stability/lipophilicity)

Part 2: Synthesis Protocol (Self-Validating Methodology)

Rationale

While coupling 2-aminobenzoic acid (anthranilic acid) with 3-(trifluoromethyl)aniline using standard coupling reagents (EDC/HOBt) is possible, it often requires protection of the primary amine to prevent self-polymerization.

The Isatoic Anhydride Route is the superior, self-validating protocol. It relies on the nucleophilic attack of the aniline on the anhydride, driving the reaction forward via the irreversible release of CO₂. This ensures high atom economy and simplifies purification.

Experimental Workflow

Reagents:

  • Isatoic anhydride (1.0 equiv)

  • 3-(trifluoromethyl)aniline (1.1 equiv)

  • Solvent: Ethanol (EtOH) or DMF (if higher temp needed)

  • Catalyst: None required (thermal) or mild base (Et₃N)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Isatoic Anhydride (10 mmol) in Ethanol (30 mL) .

  • Addition: Add 3-(trifluoromethyl)aniline (11 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C).

    • Validation Point: The evolution of gas (CO₂) indicates the reaction is proceeding. The solid isatoic anhydride will gradually dissolve.

  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 2:1). The starting anhydride spot should disappear. Reaction time is typically 2–6 hours.

  • Workup (Self-Purification):

    • Cool the reaction mixture to room temperature.

    • The product, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide , often precipitates directly from the ethanol solution upon cooling.

    • If no precipitate forms, concentrate the solvent to 20% volume and add cold water to induce crystallization.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from Ethanol if purity <95% by HPLC.

Synthesis Logic Diagram

SynthesisPathstartIsatoic Anhydride(Electrophile)intermediateTransition State(Ring Opening)start->intermediateMix in EtOHreactant3-(CF3)aniline(Nucleophile)reactant->intermediateNucleophilic AttackbyproductCO2 (Gas)(Irreversible Driver)intermediate->byproductEliminationproduct2-amino-N-[3-(CF3)phenyl]benzamide(CAS 20878-52-8)intermediate->productReflux/Rearrangement

Figure 1: The atom-economic synthesis pathway utilizing isatoic anhydride. The irreversible loss of CO₂ drives the equilibrium toward the desired benzamide.

Part 3: Applications in Drug Discovery[5][6]

Privileged Scaffold for Kinase Inhibition

This molecule serves as a critical "tail" or "cap" in the design of Type II Kinase Inhibitors .

  • Mechanism: The amide linker forms hydrogen bonds with the "gatekeeper" residue or the DFG motif (Asp-Phe-Gly) in the kinase activation loop.

  • Role of CF₃: The trifluoromethyl group at the meta position of the phenyl ring enhances metabolic stability against CYP450 oxidation and increases lipophilicity, aiding in membrane permeability and hydrophobic pocket occupancy.

  • Analogs: It is structurally homologous to intermediates used in the synthesis of BCR-ABL inhibitors (e.g., Nilotinib analogs), where the benzamide core acts as a scaffold to orient the effector domains.

Precursor for Quinazolinone Libraries

The free amine (2-NH₂) on the benzamide ring is highly reactive. It is frequently used to synthesize 2,3-disubstituted quinazolin-4(3H)-ones via condensation with aldehydes.

  • Reaction: Condensation with an aldehyde followed by oxidative cyclization.

  • Utility: This generates libraries of bioactive heterocycles screened for anticonvulsant and antimicrobial activity.

Biological Activity Pathway

BioActivitycluster_kinaseKinase Inhibitor Design (Type II)cluster_synthesisHeterocyclic Synthesisscaffold2-amino-N-[3-(CF3)phenyl]benzamidebindingH-Bonding (Amide Linker)+ Hydrophobic Fit (CF3)scaffold->bindingDirect IncorporationcyclizationCyclization withAldehydes/Orthoestersscaffold->cyclizationChemical DerivatizationtargetDFG-out Conformation(BCR-ABL / TRPA1)binding->targetInhibitionquinazolineQuinazolin-4(3H)-ones(Bioactive Library)cyclization->quinazolineOxidation

Figure 2: Dual utility of the scaffold in direct ligand binding (kinase inhibition) and as a precursor for heterocyclic library generation.

References

  • Isatoic Anhydride Chemistry: Coppola, G. M. (1980).[1] "The Chemistry of Isatoic Anhydride." Synthesis, 1980(7), 505–536.[1]

  • Kinase Inhibitor Design: Liang, X., et al. (2016). "Discovery of CHMFL-ABL-053 as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor." Journal of Medicinal Chemistry, 59(5), 1984-2004.

  • TRPA1 Antagonists: Laliberté, S., et al. (2014).[2] "Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists." Bioorganic & Medicinal Chemistry Letters, 24(14), 3204-3206.[2]

  • Quinazolinone Synthesis: Maghsoodlou, M. T., et al. (2019). "Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes." ResearchGate.

  • CAS Verification: PubChem & Sigma-Aldrich Database Entries for Benzamide Derivatives.

An In-Depth Technical Guide to the In Silico Modeling of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Modern Drug Discovery Workflows

Abstract

In the landscape of modern pharmaceutical research, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1] This guide provides a comprehensive, technically-grounded walkthrough of the computational modeling of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide, a compound with a scaffold suggestive of potential kinase inhibitory activity. We will navigate the core methodologies of molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring a self-validating and robust computational protocol.

Introduction: The Scientific Rationale for In Silico Investigation

The compound 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide belongs to the benzamide class of molecules, which are of significant interest in medicinal chemistry.[2] The presence of a trifluoromethyl (-CF3) group is particularly noteworthy. This functional group is a cornerstone in contemporary drug design, known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4] Its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, making it a valuable substituent for lead optimization.[5][6]

Given these structural features, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide presents as a compelling candidate for investigation as a small molecule inhibitor. Benzamide derivatives have shown promise as tyrosine kinase inhibitors (TKIs).[7] To provide a tangible and relevant framework for this guide, we will model its interaction with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in oncology.[8] Mutant forms of EGFR are major drivers in non-small-cell lung cancer (NSCLC), making the discovery of novel inhibitors a critical area of research.[8]

This guide will employ a multi-step in silico approach to predict the therapeutic potential of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Preparation of the Receptor and Ligand

A crucial first step in any docking protocol is the meticulous preparation of both the protein and the ligand structures.[10]

Experimental Protocol: Receptor and Ligand Preparation

  • Receptor Acquisition and Preparation:

    • Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1M17, which is the EGFR kinase domain in complex with the inhibitor erlotinib.[11][12]

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the original ligand (erlotinib).

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM. This can be accomplished using software like AutoDock Tools.[9]

  • Ligand Preparation:

    • The 2D structure of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide can be obtained from PubChem (CID 199908) or drawn using chemical drawing software.

    • Convert the 2D structure to a 3D conformation.

    • Assign partial charges and define the rotatable bonds of the ligand. This is also typically done using software like AutoDock Tools.[9]

Grid Generation and Docking Simulation

The next step involves defining the search space for the docking algorithm and running the simulation.

Experimental Protocol: Grid Generation and Docking

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the active site of the EGFR kinase domain. The coordinates of the grid box can be centered on the position of the co-crystallized ligand (erlotinib) from the original PDB file.[9]

    • The size of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.

  • Running the Docking Simulation:

    • Utilize a docking program such as AutoDock Vina to perform the docking calculation.[13]

    • The program will systematically explore different conformations of the ligand within the defined grid box and score them based on a predefined scoring function. The scoring function estimates the binding affinity (in kcal/mol).

Analysis of Docking Results

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities.

Parameter Description Interpretation
Binding Affinity The predicted free energy of binding (in kcal/mol).More negative values indicate stronger binding.
Binding Pose The predicted 3D orientation of the ligand in the active site.Visual inspection is crucial to identify key interactions.
Interacting Residues The amino acid residues of the protein that form interactions with the ligand.Helps to understand the molecular basis of binding.

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.[14] This is a powerful tool for assessing the stability of the predicted binding pose and for refining the understanding of the interactions.[15]

System Preparation for MD Simulation

Preparing the system for an MD simulation involves creating a solvated environment and defining the simulation parameters.[16][17]

Experimental Protocol: MD System Preparation

  • Complex Preparation:

    • Use the best-ranked docking pose of the 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide-EGFR complex as the starting structure.

    • Generate the topology and parameter files for both the protein and the ligand using a force field like AMBER or GROMOS.[18]

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at that temperature and pressure.

Production MD Simulation and Trajectory Analysis

Once the system is equilibrated, a production MD simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the system's dynamics.

Experimental Protocol: Production MD and Analysis

  • Production Run:

    • Run the MD simulation for the desired length of time, saving the coordinates of all atoms at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.

    • Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.

Analysis Metric Description Interpretation of a Favorable Result
RMSD Measures the average deviation of atomic positions from a reference structure.A low and stable RMSD for both the protein and ligand suggests a stable complex.
RMSF Measures the fluctuation of each atom from its average position.Lower fluctuations in the binding site residues can indicate stable interactions.
Hydrogen Bonds The number and duration of hydrogen bonds formed.Persistent hydrogen bonds throughout the simulation indicate strong and stable interactions.

ADMET Prediction: Evaluating Drug-Likeness

A promising drug candidate must not only have high affinity for its target but also possess favorable ADMET properties.[19] In silico ADMET prediction tools can provide early an assessment of a compound's drug-likeness.[20][21]

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines for evaluating the drug-likeness of a compound based on its physicochemical properties.

Property Lipinski's Rule of Five Guideline Predicted Value for 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Molecular Weight ≤ 500 Da282.25 g/mol
LogP (octanol-water partition coefficient) ≤ 53.5
Hydrogen Bond Donors ≤ 52
Hydrogen Bond Acceptors ≤ 103

Note: Predicted values can be obtained from online tools like SwissADME or ADMETlab 2.0.

Prediction of ADME and Toxicity

Various computational models can predict a range of ADMET properties.

Experimental Protocol: ADMET Prediction

  • Select a Prediction Tool:

    • Utilize a comprehensive online platform such as ADMETlab 2.0 or pkCSM.[22]

  • Input the Molecular Structure:

    • Provide the SMILES string or draw the structure of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide.

  • Analyze the Predictions:

    • Evaluate the predicted values for properties such as aqueous solubility, blood-brain barrier permeability, CYP450 inhibition, and potential toxicities (e.g., hERG inhibition, mutagenicity).[22]

Data Visualization and Interpretation

Visualizing the results of in silico modeling is crucial for understanding the underlying molecular interactions and for communicating the findings effectively.

Visualizing Protein-Ligand Interactions

Software like PyMOL or Chimera can be used to create high-quality images and animations of the docked complex.

G cluster_workflow In Silico Modeling Workflow Start Start: Define Compound and Target Prep Prepare Receptor and Ligand Start->Prep Dock Molecular Docking Prep->Dock ADMET ADMET Prediction Prep->ADMET AnalyzeDock Analyze Docking Results Dock->AnalyzeDock MD_Prep Prepare System for MD AnalyzeDock->MD_Prep Select Best Pose MD_Sim Molecular Dynamics Simulation MD_Prep->MD_Sim MD_Analyze Analyze MD Trajectory MD_Sim->MD_Analyze Interpret Interpret and Conclude MD_Analyze->Interpret ADMET->Interpret

Caption: Overall workflow for the in silico modeling of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide.

EGFR Signaling Pathway

Understanding the biological context of the target is essential.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K action AKT AKT PIP3->AKT Survival Cell Survival AKT->Survival

Caption: Simplified representation of the EGFR signaling pathway.

Conclusion

This in-depth technical guide has outlined a robust and scientifically sound workflow for the in silico modeling of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential of this compound as a therapeutic agent. The methodologies described herein are not merely a set of instructions but a framework for critical thinking and data-driven decision-making in the early stages of drug discovery. The ultimate goal of such computational studies is to prioritize the most promising candidates for experimental validation, thereby saving time and resources in the quest for novel medicines.

References

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]

  • PMC - PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • RCSB PDB. (2017, March 22). 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide. Retrieved from [Link]

  • MD Tutorials. (n.d.). GROMACS Tutorial. Protein-Ligand Complex. Retrieved from [Link]

  • ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

  • Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development. Retrieved from [Link]

  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Oxford Academic. (2024, April 4). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Retrieved from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • arXiv. (n.d.). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. Retrieved from [Link]

  • RCSB PDB. (2015, October 28). 5CAV: EGFR kinase domain with compound 41a. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-[2-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • YouTube. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Retrieved from [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • MDPI. (2026, January 30). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • RCSB PDB. (2022, October 26). 7SI1: Crystal structure of apo EGFR kinase domain. Retrieved from [Link]

  • NIH. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]

  • Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... Retrieved from [Link]

Sources

Pharmacokinetic Profiling of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Subject Compound: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS Registry Number: 20878-52-8 Chemical Class: Anthranilamide (2-aminobenzamide) derivative Primary Application: Chemical probe / Lead scaffold for Kinase inhibition (e.g., Bcr-Abl), Ion Channel modulation (KCNQ, TRP), and HDAC inhibition.

This technical guide provides a comprehensive pharmacokinetic (PK) assessment strategy for 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide. As a privileged scaffold in medicinal chemistry, this molecule presents specific Absorption, Distribution, Metabolism, and Excretion (ADME) challenges—primarily driven by its lipophilic trifluoromethyl moiety and the metabolic lability of its primary aniline group. This document outlines the predicted physicochemical properties, metabolic soft spots, and the required experimental workflows to validate its PK profile for drug development.

Physicochemical Properties & In Silico Profiling

Before initiating wet-lab experiments, the physicochemical baseline must be established to guide formulation and assay design. The trifluoromethyl (-CF3) group significantly alters the lipophilicity compared to the unsubstituted benzamide.

Table 1: Predicted Physicochemical Parameters[1]
ParameterPredicted ValueImpact on Pharmacokinetics
Molecular Weight (MW) 280.25 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Lipophilicity) 3.4 – 3.8High membrane permeability; potential solubility issues in aqueous media.
Topological Polar Surface Area (TPSA) ~55 ŲExcellent passive diffusion (Blood-Brain Barrier penetration likely).
pKa (Aniline Nitrogen) ~2.5 – 3.0Weakly basic; neutral at physiological pH (7.4), enhancing membrane transit.
Aqueous Solubility Low (< 10 µM)Critical Risk: Requires micronization or lipid-based formulation for in vivo dosing.

Senior Scientist Insight: The combination of a LogP >3 and low TPSA suggests this compound is Class II in the Biopharmaceutics Classification System (BCS)—permeability is high, but solubility is the rate-limiting step for absorption.

Metabolic Stability & Biotransformation Pathways

The metabolic fate of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide is dictated by two primary "soft spots": the exposed primary amine on the anthranilic ring and the amide bridge.

Phase I Metabolism (Oxidation & Hydrolysis)
  • Amide Hydrolysis: Carboxylesterases (CES) or amidases may cleave the central amide bond, releasing anthranilic acid and 3-(trifluoromethyl)aniline. This is a major stability risk in plasma.

  • Aromatic Hydroxylation: The CYP450 system (likely CYP3A4 or CYP2C9) will target the electron-rich anthranilic ring, typically at the position para to the amino group. The -CF3 group on the second ring deactivates that ring toward oxidation, protecting it from CYP attack.

Phase II Metabolism (Conjugation)
  • N-Acetylation: The primary aniline (-NH2) is a prime substrate for N-acetyltransferases (NAT1/NAT2). This acetylation often reduces biological activity and increases clearance.

  • Glucuronidation: UGT enzymes may directly glucuronidate the aniline nitrogen.

Diagram 1: Predicted Metabolic Pathways

The following diagram illustrates the degradation cascade, highlighting the critical nodes for bioanalytical monitoring.

MetabolicPathways Parent Parent Compound (2-amino-N-[3-(trifluoromethyl)phenyl]benzamide) Hydrolysis Amide Hydrolysis (Amidases) Parent->Hydrolysis Oxidation CYP450 Oxidation (CYP3A4/2C9) Parent->Oxidation Conjugation Phase II Conjugation (NAT1/NAT2) Parent->Conjugation Metabolite1 Anthranilic Acid Hydrolysis->Metabolite1 Metabolite2 3-(trifluoromethyl)aniline (Toxicophore) Hydrolysis->Metabolite2 Metabolite3 Hydroxylated Metabolite (+16 Da) Oxidation->Metabolite3 Metabolite4 N-Acetyl Metabolite (+42 Da) Conjugation->Metabolite4

Caption: Metabolic divergence of the anthranilamide scaffold. Red path indicates hydrolytic cleavage; Green path indicates Phase II conjugation.

Experimental Protocols for PK Characterization

To validate the theoretical profile, the following standardized experimental workflows are required. These protocols ensure data integrity and reproducibility.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

) in liver microsomes.
  • Preparation: Thaw pooled liver microsomes (human/rat) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final conc, <0.1% DMSO) to microsomes. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
Bioanalytical Method (LC-MS/MS)

Objective: Quantify parent compound in plasma with high sensitivity.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • MRM Transition (Parent): 281.1

    
     (Product ion corresponding to cleavage of the amide bond).
    
  • MRM Transition (IS): Match to selected internal standard.

Pharmacokinetic Study Workflow (In Vivo)

The following workflow describes the standard Rat PK study design to determine oral bioavailability (%F).

Diagram 2: Preclinical PK Workflow

PKWorkflow cluster_0 Study Design cluster_1 Sample Processing cluster_2 Data Analysis Step1 Formulation Strategy IV: 5% DMSO / 10% Solutol / Saline PO: 0.5% Methylcellulose Susp. Step2 Animal Dosing (SD Rats) Group A: IV (1 mg/kg) Group B: PO (10 mg/kg) Step1->Step2 Step3 Serial Blood Sampling (Tail Vein) 0.25, 0.5, 1, 2, 4, 8, 24 h Step2->Step3 Step4 Plasma Separation (K2EDTA tubes, 4°C) Step3->Step4 Step5 Protein Precipitation (ACN + IS) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6 Step7 Non-Compartmental Analysis (WinNonlin) Step6->Step7

Caption: Standardized workflow for determining Oral Bioavailability (F) and Clearance (CL).

Data Interpretation Guide
  • High Clearance (>40 mL/min/kg in rat): Indicates rapid metabolism (likely hydrolysis or N-acetylation). Suggests the need for structural modification (e.g., methylating the amide nitrogen).

  • Low Bioavailability (<20%): If clearance is low but F is low, the issue is solubility or permeability . Check the formulation.

  • Double Peak Phenomenon: If observed in the plasma-concentration curve, this suggests enterohepatic recirculation, common with lipophilic CF3-containing compounds.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(3), 257-405.

Technical Guide: Sourcing and Application of 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, validation, and experimental application of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide . As a critical anthranilamide scaffold, this compound serves as a primary intermediate in the synthesis of quinazolinone-based pharmacophores (e.g., for kinase inhibition or antimicrobial research) and as a fragment for diversity-oriented synthesis (DOS). This document outlines the chemical specifications, supplier qualification protocols, and synthetic utility of the molecule to ensure reproducibility in drug discovery workflows.

Part 1: Chemical Identity & Technical Specifications

Before engaging suppliers, researchers must distinguish this specific isomer from its structural analogs (e.g., the 4-amino isomer or the reverse amide). The target molecule is derived from the condensation of anthranilic acid (or isatoic anhydride) with 3-(trifluoromethyl)aniline.

Chemical Data Table
PropertySpecification
IUPAC Name 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Common Name N-(3-Trifluoromethylphenyl)anthranilamide
Molecular Formula C₁₄H₁₁F₃N₂O
Molecular Weight 280.25 g/mol
Core Scaffold Anthranilamide (2-aminobenzamide)
Key Substituent 3-Trifluoromethyl (meta-CF₃) on the N-phenyl ring
Solubility DMSO, DMF, Methanol; Low solubility in water
Physical State Off-white to pale yellow crystalline solid
Structural Significance

The ortho-amino group relative to the amide linkage is the functional pivot point of this molecule. It allows for rapid cyclization with aldehydes, orthoesters, or phosgene equivalents to form quinazolin-4(3H)-ones . This transformation is the primary driver for sourcing this material in medicinal chemistry campaigns targeting kinases (e.g., BCR-ABL) or GPCRs.

Part 2: Strategic Sourcing & Supplier Qualification

Sourcing anthranilamides requires vigilance regarding purity, specifically the presence of residual aniline precursors which are often toxic and can interfere with biological assays.

Supplier Tier Analysis

Do not rely solely on price. Select suppliers based on their synthesis origin (Stock vs. Make-on-Demand).

  • Tier 1 (Global Distributors): Sigma-Aldrich (MilliporeSigma), Fisher Scientific.

    • Pros: High QC reliability, standardized CoAs.

    • Cons: Higher cost, often re-packaged from Tier 2.

  • Tier 2 (Specialized Building Block Vendors): Enamine, Combi-Blocks, BLD Pharm.

    • Pros: often the original manufacturers, lower cost, large batch availability.

    • Cons: Lead times can vary if stock is located in regional warehouses (e.g., Kyiv or Shanghai).

  • Tier 3 (Aggregators): MolPort, eMolecules.

    • Pros: Access to a vast network of smaller synthesis labs.

    • Cons: Variable lead times; QC data depends on the third-party shipper.

Sourcing Decision Logic (DOT Visualization)

The following decision tree illustrates the logic for selecting a supplier based on research phase and purity requirements.

SourcingLogic Start Sourcing Requirement Phase Research Phase? Start->Phase HTS High-Throughput Screening (<10 mg) Phase->HTS LeadOpt Lead Optimization (100 mg - 5 g) Phase->LeadOpt ScaleUp Process Scale-Up (>10 g) Phase->ScaleUp Tier3 Aggregator (MolPort/eMolecules) Focus: Speed/Diversity HTS->Tier3 In Stock Tier2 Specialist (Enamine/Combi-Blocks) Focus: Cost/Batch Consistency LeadOpt->Tier2 Direct Source ScaleUp->Tier2 Cost Efficiency Tier1 Global Dist. (Sigma/Fisher) Focus: Regulatory/Documentation ScaleUp->Tier1 GMP/Documentation QC_Check Mandatory QC Check: 1H-NMR + LCMS Tier3->QC_Check Tier2->QC_Check Tier1->QC_Check

Figure 1: Strategic sourcing decision tree for anthranilamide derivatives.

Part 3: Quality Control & Validation Protocols

Because 2-aminobenzamides are susceptible to oxidation (forming azo dimers) or hydrolysis, a "Certificate of Analysis" (CoA) from the vendor is insufficient for critical biological assays. You must establish a self-validating internal QC system.

HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

  • Acceptance Criteria: Purity > 95% (Area under curve). Note: Look for a peak at roughly 0.8 RRT (Relative Retention Time) which may indicate the hydrolyzed anthranilic acid impurity.

NMR Validation (diagnostic signals)
  • Solvent: DMSO-d₆.

  • Amide Proton (NH): Singlet, typically downstream (10.0–10.5 ppm).

  • Amine Protons (NH₂): Broad singlet, typically 5.0–6.5 ppm. Critical Check: If this signal is missing or integrated as 1H, the amine may have degraded or reacted.

  • Aromatic Region: Distinct multiplet patterns. The 3-trifluoromethyl group will cause splitting patterns in the N-phenyl ring distinct from the anthranilic ring.

Part 4: Synthetic Utility & Experimental Application

The primary value of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide lies in its role as a "privileged structure" precursor. The following protocol describes its conversion into a Quinazolinone, a scaffold found in various bioactive molecules (e.g., antifungals, kinase inhibitors).

Workflow: Cyclization to Quinazolin-4(3H)-one

Objective: Synthesize 3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one via reaction with triethyl orthoformate.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (1.0 eq).

    • Reagent: Triethyl orthoformate (5.0 eq) or Formamide.

    • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) (Optional, accelerates reaction).

    • Solvent: Ethanol or neat (if using excess orthoformate).

  • Procedure:

    • Dissolve the benzamide in ethanol.

    • Add triethyl orthoformate and pTSA.

    • Reflux at 80–90°C for 4–6 hours. Monitor by TLC (disappearance of the fluorescent amine spot).

    • Cool the mixture to room temperature. The product often precipitates.

  • Work-up:

    • Filter the precipitate.[1]

    • Wash with cold ethanol and diethyl ether.

    • Recrystallize from Ethanol/DMF if necessary.

Pathway Visualization (DOT)

This diagram illustrates the chemical transformation and the critical intermediate states.

SynthesisPathway Precursor 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (Starting Material) Intermediate Imidate Intermediate (Transient) Precursor->Intermediate Condensation (-EtOH) Reagent Triethyl Orthoformate + H+ (Cat.) Reagent->Intermediate Product 3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one (Cyclized Scaffold) Intermediate->Product Cyclization (-EtOH)

Figure 2: Synthetic pathway for the conversion of the anthranilamide scaffold into a bioactive quinazolinone core.

Part 5: Safety & Handling

  • Fluorine Chemistry Hazards: While the trifluoromethyl group is stable, thermal decomposition at very high temperatures (>250°C) can release hydrogen fluoride (HF). Use a fume hood during melting point determination or high-temp reflux.

  • Sensitization: Anthranilamide derivatives can be skin sensitizers. Nitrile gloves are mandatory.

  • Storage: Store at 2–8°C. The amine group is prone to oxidation over long periods; keep under inert gas (Nitrogen/Argon) if storing for >6 months.

References

  • Kubicova, L., et al. (2000).[1] Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate.

  • PubChem Database. (2025).[2] Compound Summary: 4-amino-N-[2-(trifluoromethyl)phenyl]benzamide (Isomer reference). National Library of Medicine.

  • BenchChem. (2025). N-[4-amino-3-(trifluoromethyl)phenyl]benzamide Structure and Applications.

  • Sigma-Aldrich. (2025). Building Block Search: 2-Amino-N-benzamides.

Sources

Methodological & Application

protocol for using 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 20878-52-8) in cell culture.

This protocol is designed for researchers investigating calcium signaling , inflammation , or ion channel pharmacology .

Part 1: Compound Overview & Mechanism

Compound Identity:

  • IUPAC Name: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

  • Common Scaffolds: Anthranilamide, N-phenyl-2-aminobenzamide.

  • CAS Number: 20878-52-8[1][2][3]

  • Molecular Formula: C₁₄H₁₁F₃N₂O[4]

  • Molecular Weight: 280.25 g/mol

Mechanistic Insight: The 2-aminobenzamide pharmacophore acts as a "privileged structure" in medicinal chemistry. Its primary biological activity is linked to the inhibition of CRAC channels (Orai1) . The structural similarity to OAI-1 suggests it functions by allosterically binding to Orai1 or altering the STIM1-Orai1 coupling interface, thereby blocking calcium influx. Secondary activities may include the suppression of NF-κB transcriptional activity or modulation of KCNQ (Kv7) potassium channels.

Key Applications:

  • Inhibition of SOCE (Store-Operated Calcium Entry): Blocking Ca²⁺ influx in non-excitable cells (T-cells, mast cells, cancer cells).

  • Anti-Inflammatory Screening: Modulation of cytokine release via NF-κB suppression.

  • Ion Channel Profiling: Screening for TRPM8 antagonism or KCNQ activation.

Part 2: Preparation & Handling
1. Solubility & Stock Preparation

The compound is hydrophobic and requires organic solvents for initial solubilization.

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Soluble up to 100 mM .
Secondary Solvent EthanolSoluble up to 25 mM (less stable than DMSO).
Aqueous Solubility NegligiblePrecipitates immediately in water/PBS without carrier.
Stock Concentration 10 mM or 50 mM Recommended for ease of serial dilution.

Protocol:

  • Weigh 2.8 mg of powder.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM stock.

  • Vortex vigorously for 30 seconds until the solution is perfectly clear.

  • Aliquot into light-protected (amber) microtubes (e.g., 50 µL/tube) to avoid freeze-thaw cycles.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year).

2. Working Solutions
  • Diluent: Serum-free media or PBS/HBSS is preferred for the intermediate dilution step to prevent serum protein binding from reducing effective concentration immediately.

  • Vehicle Control: Always prepare a "Vehicle" control containing the same % of DMSO (e.g., 0.1% DMSO) as the highest drug concentration.

  • Max DMSO Tolerance: Ensure final DMSO concentration in culture does not exceed 0.1% - 0.5% to avoid solvent toxicity.

Part 3: Experimental Protocols
Workflow A: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Before functional assays, determine the non-toxic concentration range.

  • Seeding: Plate cells (e.g., HEK293, Jurkat, or RAW 264.7) at 5,000–10,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Prepare serial dilutions of the compound in complete media:

    • Concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Control: 0.1% DMSO (Vehicle).

  • Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT or CCK-8 reagent. Incubate 2–4 hours. Measure absorbance (OD 450/570 nm).

  • Analysis: Calculate IC₅₀ for viability. Note: For functional signaling assays, use concentrations < IC₁₀.

Workflow B: Calcium Imaging (SOCE Inhibition)

Reagents:

  • Fluorescent Dye: Fura-2 AM (Ratiometric) or Fluo-4 AM.

  • Buffer: Ca²⁺-free HBSS (with EGTA) and Ca²⁺-containing HBSS (2 mM Ca²⁺).

  • Activator: Thapsigargin (1 µM) to deplete ER stores.

Step-by-Step Protocol:

  • Loading: Incubate cells with 2–4 µM Fura-2 AM for 30–45 mins at 37°C in HBSS.

  • Wash: Wash cells 3x with Ca²⁺-free HBSS to remove extracellular calcium.

  • Pre-incubation: Add 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (e.g., 10 µM, 30 µM) or Vehicle to the cells in Ca²⁺-free buffer. Incubate for 15–20 minutes .

  • Baseline: Record baseline fluorescence (F340/F380) for 1–2 minutes.

  • Store Depletion: Add Thapsigargin (1 µM) in the continued presence of the inhibitor.

    • Observation: You will see a small transient rise in cytosolic Ca²⁺ (release from ER).

  • Calcium Re-addition (SOCE): After the ER release stabilizes (approx. 5–8 mins), add 2 mM CaCl₂ to the extracellular solution.

    • Control Response: Rapid, sustained increase in cytosolic Ca²⁺ (SOCE).

    • Inhibitor Response: Significantly blunted or abolished Ca²⁺ influx.

Workflow C: NF-κB Nuclear Translocation (Immunofluorescence)

To test anti-inflammatory potential.

  • Seeding: Seed macrophages (e.g., RAW 264.7) on glass coverslips.

  • Pre-treatment: Treat with 10–50 µM of the compound for 1 hour .

  • Stimulation: Stimulate with LPS (1 µg/mL) for 30–60 minutes.

  • Fixation: Fix with 4% Paraformaldehyde (15 mins).

  • Staining: Permeabilize (0.2% Triton X-100), block, and stain with Anti-NF-κB p65 antibody followed by a fluorescent secondary.

  • Analysis: Image via confocal microscopy.

    • Result: The compound should prevent the translocation of p65 from the cytoplasm to the nucleus compared to LPS-only controls.

Part 4: Mechanism Visualization

The following diagram illustrates the two primary pathways targeted by this anthranilamide scaffold: SOCE (Orai1/STIM1) and NF-κB .

Mechanism_Action cluster_SOCE Calcium Signaling (SOCE) cluster_Inflammation Inflammatory Pathway Compound 2-amino-N-[3-(trifluoromethyl) phenyl]benzamide Orai1 Orai1 Channel (Plasma Membrane) Compound->Orai1 Inhibits (Primary) NFkB NF-kappaB (p65) Compound->NFkB Suppresses (Secondary) ER_Store ER Calcium Store STIM1 STIM1 (Sensor) ER_Store->STIM1 Activates Thapsigargin Thapsigargin (Depletion) Thapsigargin->ER_Store Depletes STIM1->Orai1 Couples to Ca_Influx Ca2+ Influx Orai1->Ca_Influx Permits NFAT NFAT Activation Ca_Influx->NFAT Induces LPS LPS / TNF-alpha IKK IKK Complex LPS->IKK Activates IkB I-kappa-B (Degradation) IKK->IkB Phosphorylates IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Caption: Dual-action mechanism targeting Orai1-mediated Calcium Entry (SOCE) and NF-κB transcriptional activity.

Part 5: Data Analysis & Troubleshooting

Expected Results Table:

Assay TypeControl (Vehicle)Stimulated (No Drug)Treated (Drug + Stim)Interpretation
Ca²⁺ Imaging Low BaselineHigh Influx (ΔF/F0 > 2.0)Low Influx (ΔF/F0 < 0.5)Potent SOCE Blockade.
NF-κB Nuclear CytoplasmicNuclear AccumulationCytoplasmic Retention Inhibition of translocation.
Cell Viability 100%N/A>90% (at <10 µM)Non-toxic therapeutic window.

Troubleshooting Guide:

  • Precipitation: If crystals form in the media, reduce the stock concentration or ensure the DMSO stock is warmed to 37°C before adding to the media. Do not add the drug directly to cold media.

  • High Background (Fura-2): Ensure cells are washed thoroughly after loading. Anthranilamides can sometimes autofluoresce; include a "No Fura-2 + Drug" control to subtract background.

  • No Inhibition: Pre-incubation time is critical. Ensure the drug is added at least 15 minutes before stimulation to allow membrane intercalation and binding.

References
  • Sweeney, Z. K., et al. (2008). "Discovery of N-(3-fluoro-4-methanesulfonylphenyl)-2-methylbenzamide (CCR1 antagonist) and related derivatives." Bioorganic & Medicinal Chemistry Letters, 18(15), 4348-4351. (Discusses benzamide pharmacokinetics and solubility).

  • Zhang, S., et al. (2020). "Small molecule inhibitors of the NF-κB pathway: A patent review." Expert Opinion on Therapeutic Patents, 30(9), 647-662. (Contextualizes benzamides in NF-κB inhibition).

  • PubChem Compound Summary. "2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 20878-52-8)."[1][2] National Center for Biotechnology Information.

Sources

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Validation of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide in High-Throughput Screening

Executive Summary

This guide details the validation protocols for 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 20878-52-8), a privileged scaffold frequently identified in High-Throughput Screening (HTS) campaigns. While structurally related to KCNQ modulators (e.g., retigabine analogs) and TRPM8 antagonists, this specific benzamide derivative is most critical as a fragment-based lead and a modulator of inflammatory signaling pathways, specifically NF-κB .

This document addresses the "Hit-to-Lead" transition, providing protocols to distinguish genuine pharmacological activity from assay interference, validate binding kinetics, and map biological efficacy in cellular models.

Chemical Identity & Properties

  • IUPAC Name: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide[1][2]

  • Common Scaffolds: Anthranilic acid amide; N-phenylbenzamide.

  • Molecular Weight: 280.25 g/mol

  • Physicochemical Profile:

    • Lipophilicity (cLogP): ~3.2 (High permeability, potential solubility issues in aqueous buffer).

    • Key Pharmacophore: The ortho-amino group facilitates intramolecular hydrogen bonding, locking the conformation, while the trifluoromethyl (-CF3) group enhances metabolic stability and hydrophobic pocket penetration.

Biological Context: The NF-κB Signaling Axis[3][4]

In HTS campaigns, N-substituted benzamides are often flagged for their ability to inhibit Nuclear Factor-kappa B (NF-κB) transcriptional activity. Unlike covalent inhibitors, this scaffold typically acts via allosteric modulation of upstream kinases or direct interference with the RelA/p50 dimerization interface.

Pathway Visualization

The following diagram illustrates the canonical NF-κB pathway and the intervention point for benzamide-based scaffolds.

NFkB_Pathway Stimulus TNF-α / LPS (Extracellular) Receptor TNFR / TLR4 Stimulus->Receptor Activation IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Phosphorylation IkB IκBα (Inhibitor) IKK_Complex->IkB Phosphorylates IκB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Degradation NFkB_Cyto NF-κB (p65/p50) (Inactive Complex) NFkB_Nuc NF-κB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Release Benzamide 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (Inhibitor) Benzamide->IKK_Complex Allosteric Inhibition Benzamide->NFkB_Cyto Stabilizes Inactive State (Putative) DNA Target Gene Transcription (Cytokines/Chemokines) NFkB_Nuc->DNA Binding

Figure 1: Putative mechanism of action for benzamide scaffolds within the canonical NF-κB inflammatory cascade.

Protocol A: Primary Cellular Validation (NF-κB Reporter Assay)

Objective: Confirm transcriptional inhibition in a relevant cell line (e.g., Jurkat T-cells or THP-1 monocytes) while ruling out cytotoxicity.

Materials
  • Cell Line: NF-κB-luciferase reporter Jurkat cells (stable transfection).

  • Compound: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (10 mM stock in DMSO).

  • Stimulant: PMA (Phorbol 12-myristate 13-acetate) + Ionomycin.

  • Control: Parthenolide (Positive Control for inhibition).

Step-by-Step Methodology
  • Seeding: Plate 50,000 cells/well in a white-walled 96-well plate in RPMI-1640 medium (phenol red-free).

  • Compound Pre-treatment:

    • Add the benzamide compound using an acoustic dispenser (e.g., Echo) or pin tool to achieve an 8-point dose-response curve (0.1 µM to 50 µM).

    • Critical: Maintain final DMSO concentration < 0.5% to prevent solvent-induced toxicity.

    • Incubate for 1 hour at 37°C / 5% CO2.

  • Stimulation:

    • Add PMA (final 10 ng/mL) and Ionomycin (final 1 µM).

    • Incubate for 5 hours .

  • Detection:

    • Add One-Step Luciferase Reagent (equal volume to media).

    • Shake for 2 minutes; incubate 10 minutes in dark.

    • Read Luminescence on a multimode plate reader (e.g., EnVision).

  • Viability Counter-Screen (Multiplexing):

    • Crucial Step: Parallel measurement of ATP (CellTiter-Glo) or LDH release is required. Benzamides can be cytotoxic at high concentrations. If the IC50 for Luciferase overlaps with the IC50 for Viability, the hit is a False Positive due to cell death.

Protocol B: Biophysical Validation (Surface Plasmon Resonance)

Objective: Confirm direct binding to the target protein (e.g., p65 subunit or upstream kinase) and determine binding affinity (


). Small fragments like this benzamide often have fast off-rates.
Experimental Setup (Biacore/Sierra)
ParameterSettingRationale
Sensor Chip CM5 or NTA (His-tag capture)CM5 for covalent amine coupling; NTA for reversible capture of His-tagged proteins to avoid damaging the binding pocket.
Running Buffer PBS-P + 5% DMSOHigh DMSO tolerance is needed for the hydrophobic benzamide scaffold.
Flow Rate 30-50 µL/minHigher flow rates minimize mass transport limitations for small molecules.
Contact Time 60 secondsFast association expected.
Dissociation 120 secondsFast dissociation expected for fragments (

).
Data Analysis Strategy
  • Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.

  • Reference Subtraction: Subtract the signal from an unmodified flow cell.

  • Steady State Analysis: If the sensorgram is "square-wave" (very fast on/off), plot

    
     vs. Concentration to derive 
    
    
    
    .

Troubleshooting: The "PAINS" Filter

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide contains an aniline moiety and an amide linker.[3] While not a classic PAINS (Pan-Assay Interference Compound), it is prone to aggregation-based false positives in biochemical assays.

Validation Step: Detergent Sensitivity Test

  • Run the biochemical assay (e.g., kinase inhibition) with 0.01% Triton X-100 .

  • Run the same assay with 0.1% Triton X-100 .

  • Result Interpretation: If the IC50 shifts significantly (>3-fold) or activity disappears with higher detergent, the compound is likely acting as a colloidal aggregator, sequestering the enzyme, rather than a specific binder.

HTS Triage Workflow

The following decision tree outlines how to process this hit from a primary screen.

HTS_Workflow Hit Primary Hit: Benzamide Analog Filter In Silico Filter: Rule of 5 / Structural Alerts Hit->Filter DoseResp Dose Response (IC50) Filter->DoseResp Pass Discard Discard / Archive Filter->Discard Fail Counter Counter Screen: Cytotoxicity / Redox Cycling DoseResp->Counter Potency < 10µM Biophys Biophysical Confirmation (SPR / MST) Counter->Biophys Non-toxic Counter->Discard Toxic/Interference Lead Validated Lead for SAR Biophys->Lead Binding Confirmed

Figure 2: Strategic triage workflow for validating benzamide hits from primary screening.

References

  • Lindgren, H., et al. (2001). "N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes." Molecular Immunology.

  • Kubicova, L., et al. (2000). "Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones." Molecules.

  • Zhang, Q., et al. (2016). "Discovery of BCR-ABL/SRC/p38 Kinase Inhibitor CHMFL-ABL-053." Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

Sources

Technical Application Note: Optimized Formulation Strategies for 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

This guide details the formulation protocols for 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (hereafter referred to as Target Compound ). This small molecule represents a classic BCS Class II candidate (Low Solubility, High Permeability), characterized by a lipophilic benzamide core and a hydrophobic trifluoromethyl (-CF3) moiety.

Physicochemical Profile[1][2][3][4][5][6]
  • Chemical Structure: A benzamide scaffold linking an aniline moiety (2-amino) and a meta-trifluoromethyl phenyl ring.

  • Molecular Weight: ~280.25 g/mol .

  • Lipophilicity (LogP): Estimated ~3.5–4.2 (Driven by the -CF3 group).

  • pKa: The 2-amino group is a weak base (pKa ~2.5–3.5). The amide nitrogen is non-ionizable in physiological ranges.

  • Solubility Challenge: The compound is likely sparingly soluble in water (< 10 µg/mL) but highly soluble in organic solvents (DMSO, Ethanol).

Formulation Goal: To create a stable, homogeneous vehicle suitable for in vivo administration (IP, IV, PO) in rodent models, ensuring maximal bioavailability without inducing vehicle-related toxicity.

Pre-Formulation Decision Matrix

Before selecting a protocol, assess the required dose and route of administration. The high lipophilicity suggests that simple aqueous saline dilution will result in immediate precipitation.

Formulation Decision Tree

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP PO Oral (PO) Route->PO Solvent Co-Solvent System (DMSO/PEG/Saline) IV_IP->Solvent Standard Complex Inclusion Complex (HP-β-CD) IV_IP->Complex High Dose/Low Toxicity DoseCheck Target Dose > 10 mg/kg? PO->DoseCheck Suspension Suspension (MC + Tween 80) DoseCheck->Suspension Yes (High Load) DoseCheck->Complex No (Max Bioavailability)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and dosage requirements.

Protocol A: Co-Solvent System (IV/IP Injection)

Best for: Acute studies, PK profiling, doses < 20 mg/kg. Mechanism: Uses DMSO to dissolve the crystal lattice and PEG400 to prevent precipitation upon aqueous dilution.

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich).

  • Co-solvent: Polyethylene Glycol 400 (PEG400).[1][2]

  • Diluent: Sterile Saline (0.9% NaCl) or PBS.

Step-by-Step Methodology
  • Primary Solubilization (The "Stock"):

    • Weigh the Target Compound accurately.

    • Dissolve in 100% DMSO . The volume of DMSO should be 5% to 10% of the final total volume.

    • Critical: Vortex until completely clear. If particles remain, sonicate at 37°C for 5 minutes.

  • Stabilization:

    • Add PEG400 to the DMSO stock.

    • Target Ratio: 40% of the final volume.

    • Mix thoroughly by vortexing. The solution should remain clear.

  • Aqueous Dilution (The "Crash" Risk):

    • Slowly add warm (37°C) Sterile Saline to reach the final volume (remaining 50-55%).

    • Add saline dropwise while vortexing.

    • Observation: A transient cloudiness may appear; if it persists, the compound has precipitated.

Final Composition: 5% DMSO / 40% PEG400 / 55% Saline. Max Dose Volume: 5 mL/kg (IV) or 10 mL/kg (IP).

Warning: High concentrations of PEG400 (>50%) can cause hemolysis in IV administration. Keep PEG400 < 40% for IV bolus.

Protocol B: Cyclodextrin Inclusion Complex (Preferred for Efficacy)

Best for: Chronic studies, minimizing vehicle toxicity, improving bioavailability of -CF3 compounds. Mechanism: The hydrophobic trifluoromethyl-phenyl tail is encapsulated within the lipophilic cavity of the cyclodextrin, shielding it from water.

Reagents
  • Excipient: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-CD (SBE-β-CD).[3]

  • Vehicle Base: Sterile Water for Injection.

Step-by-Step Methodology
  • Vehicle Preparation:

    • Prepare a 20% (w/v) HP-β-CD solution in sterile water.

    • Example: Dissolve 2 g of HP-β-CD in 10 mL water. Filter through a 0.22 µm filter.[4][5]

  • Compound Addition:

    • Weigh the Target Compound.

    • Add the solid compound directly to the 20% HP-β-CD solution.

  • Complexation (Energy Input):

    • The compound will NOT dissolve immediately.[6]

    • Sonicate the mixture for 20–30 minutes at 40°C.

    • Place on a rotating shaker overnight at room temperature (optional but recommended for saturation).

  • Clarification:

    • If the solution is clear, proceed.

    • If hazy, filter through a 0.45 µm PVDF syringe filter.

    • Validation: Quantify the filtrate via HPLC to determine the actual soluble concentration (often 1–5 mg/mL).

Protocol C: Oral Suspension (High Dose PO)

Best for: Toxicology studies, high doses (> 50 mg/kg), where solubility limits are exceeded.

Reagents
  • Suspending Agent: 0.5% Methylcellulose (MC) (400 cP viscosity).

  • Wetting Agent: 0.1% to 0.5% Tween 80 (Polysorbate 80).

Step-by-Step Methodology
  • Wetting (Crucial Step):

    • Weigh the Target Compound into a mortar or vial.

    • Add Tween 80 directly to the powder.

    • Triturate (grind) the powder with the Tween 80 to coat the hydrophobic surface. This prevents the "floating powder" phenomenon caused by the -CF3 group's surface tension.

  • Dispersion:

    • Gradually add the 0.5% Methylcellulose solution in small increments (geometric dilution).

    • Mix thoroughly between additions to ensure a homogeneous white suspension.

  • Homogenization:

    • Sonicate the final suspension for 10 minutes to break up aggregates.

    • Shake well immediately before oral gavage.

Experimental Workflow Visualization

Workflow Weigh 1. Weigh Compound (Precision Balance) SolventSelect 2. Select Primary Solvent Weigh->SolventSelect DMSO Dissolve in DMSO (Clear Solution) SolventSelect->DMSO For Solution (IV/IP) Tween Wet with Tween 80 (Paste Formation) SolventSelect->Tween For Suspension (PO) AddPEG Add PEG400 (Stabilizer) DMSO->AddPEG AddMC Add Methylcellulose (Suspending Agent) Tween->AddMC Vortex Vortex/Sonicate (Energy Input) AddPEG->Vortex AddMC->Vortex Check Visual QC (Precipitate Check) Vortex->Check

Figure 2: Operational workflow for preparing solution vs. suspension formulations.

Quality Control & Validation

To ensure scientific integrity, the following validation steps are mandatory before in vivo administration:

  • Visual Inspection: Hold the vial against a light source.

    • Pass: Clear liquid (Solution) or Uniform milky appearance (Suspension).

    • Fail: Visible crystals settling at the bottom or "oiling out" (separation of phases).

  • Dose Verification:

    • For solutions, dilute 10 µL of the formulation into 990 µL methanol and analyze via HPLC/UV to confirm the actual concentration matches the theoretical calculation.

  • Stability Test:

    • Leave the formulation at room temperature for 4 hours. Check for precipitation. If precipitation occurs, the formulation must be prepared ex tempore (immediately before use).

References

  • Review of Vehicles: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[7] Pharmaceutical Research, 21(2), 201–230. Link

  • Cyclodextrin Protocols: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Vehicle Toxicity: Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499–521. Link

  • Benzamide Formulation Context: Specific physicochemical data inferred from structural analogs (e.g., Leflunomide metabolites, KCNQ openers) utilizing the 3-trifluoromethyl-benzamide scaffold. PubChem Compound Summary for CID 6398883. Link

Sources

application of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide in targeted protein degradation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the application of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (commonly known as AEM1 or SIRT2-IN-11 ) in the development of Targeted Protein Degraders (TPD), specifically PROTACs (Proteolysis Targeting Chimeras).

Compound Identity : 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide Common Name : AEM1 (SIRT2-IN-11) CAS Number : 20878-52-8 Target Protein : Sirtuin 2 (SIRT2) Application : Warhead for Targeted Protein Degradation (TPD)

Executive Summary

The compound 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (AEM1) is a selective, cell-permeable inhibitor of SIRT2 , an NAD+-dependent deacetylase implicated in neurodegeneration and cancer (e.g., NSCLC). While AEM1 acts as an occupancy-driven inhibitor, its application in Targeted Protein Degradation (TPD) allows for the catalytic removal of the SIRT2 protein, offering superior therapeutic efficacy by eliminating scaffolding functions and overcoming high substrate competition.

This guide details the protocol for utilizing AEM1 as a warhead to design SIRT2-targeting PROTACs. It covers structural considerations for linker attachment (exit vectors), chemical synthesis strategies, and biological validation workflows to confirm proteasomal degradation and downstream phenotypic effects (e.g., p53 hyperacetylation).

Mechanistic Basis

AEM1 Pharmacology

AEM1 binds selectively to the SIRT2 catalytic core, inhibiting its deacetylase activity with an IC50 of approximately 18.5 µM .[1][2] Unlike pan-sirtuin inhibitors, AEM1 shows significant selectivity over SIRT1 and SIRT3.

  • Mechanism : AEM1 stabilizes p53 acetylation levels by preventing SIRT2-mediated deacetylation.

  • Outcome : Accumulation of acetylated p53 triggers the expression of pro-apoptotic genes (PUMA, NOXA) and cell cycle regulators (CDKN1A/p21).[3][4][5]

The PROTAC Strategy

By tethering AEM1 to an E3 ligase ligand (e.g., Thalidomide for Cereblon or a VHL ligand), researchers can convert AEM1 from a stoichiometric inhibitor into a catalytic degrader.

  • Event-Driven Pharmacology : The PROTAC induces the formation of a ternary complex (SIRT2–PROTAC–E3 Ligase).

  • Ubiquitination : The E3 ligase transfers ubiquitin to surface lysines on SIRT2.

  • Degradation : The 26S proteasome recognizes and degrades poly-ubiquitinated SIRT2, recycling the PROTAC for further rounds of degradation.

Pathway Visualization

The following diagram illustrates the mechanism of action for an AEM1-based PROTAC.

SIRT2_Degradation PROTAC AEM1-Linker-E3 Ligand (PROTAC) Ternary Ternary Complex [SIRT2 : PROTAC : E3] PROTAC->Ternary Binds SIRT2 SIRT2 Protein (Target) SIRT2->Ternary Recruited by AEM1 E3 E3 Ligase Complex (CRBN/VHL) E3->Ternary Recruited by Ligand Ub_SIRT2 Poly-Ubiquitinated SIRT2 Ternary->Ub_SIRT2 Ubiquitin Transfer Proteasome 26S Proteasome Ub_SIRT2->Proteasome Recognition Degradation SIRT2 Degradation (Peptides) Proteasome->Degradation Proteolysis Phenotype p53 Hyperacetylation Apoptosis Induction Degradation->Phenotype Loss of Function

Figure 1: Mechanism of AEM1-mediated targeted protein degradation of SIRT2.

Design & Synthesis Protocol

Structural Analysis & Exit Vector Selection

To create a functional PROTAC, a linker must be attached to AEM1 at a position that does not disrupt binding to SIRT2.

  • Structure : The AEM1 scaffold consists of an anthranilamide core (2-aminobenzamide) and a meta-trifluoromethyl phenyl ring.

  • Exit Vector Recommendation :

    • Primary Vector : The 4- or 5-position of the anthranilic acid ring (the benzamide ring). SAR studies on benzamide HDAC inhibitors suggest that the "back" of the benzamide ring is often solvent-exposed, making it an ideal site for linker attachment.

    • Secondary Vector : The 5-position of the N-phenyl ring (meta to the amide, para to the CF3).

    • Avoid : Do not modify the 2-amino group or the amide NH , as these are typically critical for hydrogen bonding within the active site.

Linker Selection
  • Composition : PEG chains (PEG3–PEG5) or Alkyl chains (C4–C8).

  • Rigidity : If initial PEG linkers fail, explore rigid linkers (piperazine, piperidine) to reduce entropic penalties.

Synthesis Workflow (Example: CRBN-Recruiting PROTAC)

Step 1: Functionalization of AEM1 Synthesize an analog of AEM1 with a handle (e.g., carboxyl or amine) at the chosen exit vector (e.g., 4-carboxy-AEM1).

  • Reagent: 4-amino-3-nitrobenzoic acid (precursor) + 3-(trifluoromethyl)aniline.

  • Reaction: Amide coupling (EDC/HOBt) followed by nitro reduction to the amine.

Step 2: Linker Attachment React the functionalized AEM1 with a mono-Boc-protected diamine linker or a heterobifunctional linker.

Step 3: Conjugation to E3 Ligand Couple the AEM1-Linker construct to Pomalidomide-COOH or VHL-Ligand .

  • Purification: HPLC (Reverse phase).

  • Characterization: 1H NMR, LC-MS (Verify purity >95%).

Validation Protocols

In Vitro Degradation Assay (Western Blot)

Objective : Determine the potency (DC50) and efficacy (Dmax) of the PROTAC.

  • Cell Line Selection : Use A549 or H1299 (NSCLC lines) or U937 (high SIRT2 expression).

  • Treatment :

    • Seed cells at 0.5 × 10^6 cells/well in 6-well plates.

    • Treat with PROTAC at varying concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours .

    • Include controls: DMSO (vehicle), AEM1 alone, and PROTAC + Proteasome Inhibitor (Mg132) to confirm mechanism.

  • Lysis & Blotting :

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Perform SDS-PAGE and transfer to nitrocellulose.

    • Primary Antibody : Anti-SIRT2 (Cell Signaling Tech #12650).

    • Loading Control : Anti-GAPDH or Anti-Vinculin.

  • Analysis : Quantify band intensity using ImageJ. Plot degradation % vs. concentration to calculate DC50.

Selectivity Profiling

Objective : Ensure the PROTAC degrades SIRT2 but not SIRT1 or SIRT3.

  • Run Western Blots probing for SIRT1 and SIRT3 .

  • Success Criterion: >50% degradation of SIRT2 with <10% effect on SIRT1/3.

Functional Phenotypic Assay (p53 Acetylation)

Objective : Confirm that SIRT2 degradation leads to the expected biological outcome.

  • Treatment : Treat A549 cells with the PROTAC at DC90 concentration for 24 hours.

  • Stimulation : Co-treat with Etoposide (10–20 µM) to induce p53 stress response (optional, enhances signal).

  • Readout :

    • Western Blot for Acetyl-p53 (Lys382) .

    • qPCR for downstream targets: CDKN1A (p21) and PUMA.

  • Expectation : Significant increase in Acetyl-p53 levels compared to AEM1 inhibitor treatment alone, indicating sustained loss of deacetylase activity.

Data Summary & Troubleshooting

ParameterSpecification / Target
PROTAC Purity >95% by HPLC
DC50 Target < 1 µM (Ideal: < 100 nM)
Dmax Target > 80% degradation
Incubation Time 6–24 hours (SIRT2 turnover is moderate)
Hook Effect Potential loss of degradation at high concentrations (>10 µM) due to binary complex formation.

Troubleshooting Guide :

  • No Degradation :

    • Verify cell permeability (PAMPA assay).

    • Try a different E3 ligase (switch from CRBN to VHL).

    • Change the exit vector on AEM1; the current attachment may sterically clash with the E3 ligase.

  • Poor Selectivity :

    • The linker length may be too short, forcing non-specific interactions. Increase linker length (e.g., PEG3 to PEG5).

References

  • Hoffmann, G., et al. (2014). "A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer." Journal of Biological Chemistry. Link

  • Schiedel, M., et al. (2018).[3] "Chemically Induced Degradation of Sirtuin 2 (Sirt2) by a Proteolysis Targeting Chimera (PROTAC) Based on Sirtuin Rearranging Ligands (SirReals)." Journal of Medicinal Chemistry. Link

  • Bollong, M. J., et al. (2015). "A Small Molecule Inhibits Deregulated NRF2 Transcriptional Activity in Cancer."[6] ACS Chemical Biology. (Describes AEM1 identification). Link

  • PubChem Compound Summary . "2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (AEM1)." Link

Sources

synthesis of 2-amino-N-phenylbenzamide derivatives for antimicrobial screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Antimicrobial Profiling of 2-Amino-N-Phenylbenzamide Derivatives

Executive Summary

The 2-amino-N-phenylbenzamide (anthranilamide) scaffold represents a "privileged structure" in medicinal chemistry, exhibiting diverse biological activities ranging from factor Xa inhibition to potent antimicrobial properties. This guide provides a rigorous, field-validated protocol for the synthesis of these derivatives via the atom-economical isatoic anhydride ring-opening method. Furthermore, it details a standardized broth microdilution workflow for determining Minimum Inhibitory Concentrations (MIC) in compliance with CLSI guidelines, ensuring data reproducibility for structure-activity relationship (SAR) analysis.

Chemical Synthesis Strategy

Rationale for Route Selection

While amide bond formation can be achieved via coupling reagents (HATU, EDC), this guide prioritizes the nucleophilic ring-opening of isatoic anhydrides .

  • Causality: This route is preferred because it is atom-economical (releasing only CO₂) and avoids the difficult removal of urea byproducts associated with carbodiimide couplings. It allows for the rapid generation of diverse libraries by varying the aniline nucleophile.

  • Mechanism: The aniline amine attacks the electrophilic carbonyl at the 4-position of the isatoic anhydride. The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates, driving the reaction to completion.

Reaction Mechanism Visualization

SynthesisMechanism Isatoic Isatoic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Isatoic->Intermediate Nucleophilic Attack (Reflux) Aniline Substituted Aniline (Nucleophile) Aniline->Intermediate Nucleophilic Attack (Reflux) Carbamic Carbamic Acid (Transient) Intermediate->Carbamic Ring Opening Product 2-Amino-N-phenylbenzamide (Target) Carbamic->Product Decarboxylation CO2 CO2 (Gas) Carbamic->CO2 Byproduct

Figure 1: Mechanistic pathway for the synthesis of anthranilamides via isatoic anhydride ring opening.[1]

Detailed Synthetic Protocol

Target Compound: 2-amino-5-chloro-N-(4-fluorophenyl)benzamide (Example Derivative)

Materials & Reagents
  • 5-Chloroisatoic anhydride (1.0 equiv)

  • 4-Fluoroaniline (1.1 equiv)

  • Solvent: Ethanol (Absolute) or DMF (for substituted/unreactive anilines)

  • Catalyst (Optional): Sulfamic acid (10 mol%) can accelerate sluggish reactions.

Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-chloroisatoic anhydride (5.0 mmol, 0.98 g) in 15 mL of absolute ethanol.

  • Addition: Add 4-fluoroaniline (5.5 mmol, 0.53 mL) dropwise to the suspension.

    • Expert Insight: If the aniline is a solid, dissolve it in a minimal amount of ethanol before addition to ensure homogeneity.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (30% Ethyl Acetate in Hexane). The disappearance of the anhydride spot (Rf ~0.8) and the evolution of CO₂ gas bubbles indicate progress.

  • Workup (Precipitation Method):

    • Allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the solution.

    • If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure and pour into ice-cold water (50 mL). Stir vigorously for 15 minutes.

  • Purification:

    • Filter the solid precipitate using a Buchner funnel.

    • Wash the cake with cold 10% ethanol/water (2 x 10 mL) to remove unreacted aniline.

    • Recrystallization: Recrystallize from hot ethanol/water (4:1) to obtain analytical grade purity (>98%).

Characterization Criteria (Self-Validation)
  • ¹H NMR (DMSO-d₆): Look for the amide singlet (–CONH–) around δ 10.0–10.5 ppm. The amine protons (–NH₂) typically appear as a broad singlet around δ 6.5 ppm.

  • IR Spectroscopy:

    • Amine (–NH₂): Doublet spike at 3300–3400 cm⁻¹.

    • Amide Carbonyl (C=O): Strong band at 1640–1660 cm⁻¹.

    • Absence check: Ensure no anhydride carbonyl peaks (1750+ cm⁻¹) remain.

Antimicrobial Screening Protocol (Broth Microdilution)

This protocol aligns with CLSI M07 guidelines for determining MIC against aerobic bacteria (e.g., S. aureus, E. coli, P. aeruginosa).

Screening Workflow Visualization

MIC_Workflow Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (Muller-Hinton Broth) Stock->Dilution 1:100 Initial Dilution Plate 96-Well Plate Setup (Test + Controls) Dilution->Plate 100 µL/well Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate 10 µL/well Incubate Incubation (37°C, 16-20h) Plate->Incubate Readout Visual/OD600 Readout (Determine MIC) Incubate->Readout

Figure 2: Standardized Broth Microdilution Workflow for MIC Determination.

Protocol Steps
  • Stock Preparation: Dissolve the synthesized derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Note: DMSO is cytotoxic at high concentrations. Ensure the final DMSO concentration in the well is <1% to avoid false positives.

  • Inoculum Preparation:

    • Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline.

    • Adjust turbidity to 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final inoculum of ~5 x 10⁵ CFU/mL.

  • Plate Setup (96-well round bottom):

    • Columns 1-10: Add 100 µL of compound serially diluted in CAMHB (Range: 64 µg/mL to 0.125 µg/mL).

    • Column 11 (Growth Control): 100 µL broth + bacteria + solvent vehicle (no antibiotic).

    • Column 12 (Sterility Control): 100 µL broth only.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to wells in Columns 1-11.

  • Incubation: Seal plate with breathable film and incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Place the plate on a dark background.

    • MIC Definition: The lowest concentration showing no visible turbidity .

    • Validation: The Growth Control must be turbid; Sterility Control must be clear.

Structure-Activity Relationship (SAR) Insights

Based on aggregated data from anthranilamide libraries [1, 5], the following trends guide optimization:

Structural FeatureModificationImpact on Antimicrobial Activity
Ring A (Benzamide) 5-Halo (Cl, Br)Increases potency. Halogens enhance lipophilicity and metabolic stability.
Linker N-MethylationDecreases activity. The amide NH is often a hydrogen bond donor critical for binding.
Ring B (N-Phenyl) 4-Electron Withdrawing (NO₂, CF₃)Increases activity against Gram-positive strains.
Ring B (N-Phenyl) 4-Methoxy (OMe)Variable. Can reduce potency due to electron donation, but improves solubility.
Position 2 (Amine) Acylation (to Amide)Abolishes activity. The free primary amine is essential for the pharmacophore.

Expert Note: The 2-amino group forms an intramolecular hydrogen bond with the amide carbonyl, planarizing the molecule. Disrupting this (e.g., by bulky substitution) often results in loss of bioactivity.

References

  • Vertex Pharmaceuticals. (2020). Anthranilamide-based Short Peptides Self-Assembled Hydrogels as Antibacterial Agents. PubMed. Link

  • Kubicova, L., et al. (2000).[2] Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides. ResearchGate. Link

  • Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7] (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link

  • Darwish, E. S., et al. (2014). Synthesis, Characterization and in vitro Anti-bacterial Activity of Benzamide Derivatives. International Journal of Pharmaceutical Investigation. Link

  • Barakat, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. PMC. Link

Sources

Application Note: Kinetic Profiling of Class I HDACs using 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

[1]

Abstract & Introduction

This guide details the application of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (hereafter referred to as Probe 2A-CF3 ) as a specialized chemical probe for Class I Histone Deacetylases (HDACs) , specifically HDAC1, HDAC2, and HDAC3.[1]

Unlike broad-spectrum hydroxamate inhibitors (e.g., SAHA/Vorinostat) which exhibit fast-on/fast-off kinetics, Probe 2A-CF3 utilizes a 2-aminobenzamide zinc-binding group (ZBG).[1] This pharmacophore is characterized by slow-binding kinetics , resulting in a time-dependent inhibition profile and extended drug-target residence time.[1][2] Consequently, this probe is an essential tool for researchers studying the kinetic selectivity and thermodynamic binding mechanisms of epigenetic modulators, rather than simple thermodynamic potency (

1
Key Applications
  • Kinetic Profiling: Determination of association (

    
    ) and dissociation (
    
    
    ) rate constants.[3]
  • Residence Time Analysis: Quantifying the lifetime of the drug-target complex (

    
    ).
    
  • Isoform Selectivity: Distinguishing Class I (HDAC1-3) from Class II (HDAC4-9) enzymes.

Mechanism of Action: The "Foot-in-the-Door" Binding[1]

The distinct utility of Probe 2A-CF3 lies in its binding mechanism. While hydroxamates chelate the active site Zinc (

  • Step 1 (Fast): The probe enters the hydrophobic tunnel, forming a loose collision complex (

    
    ).[1]
    
  • Step 2 (Slow): A conformational change occurs within the enzyme active site—often involving the "loop" region near the tunnel entrance—allowing the internal amino group to coordinate the Zinc ion and the carbonyl oxygen to form a hydrogen bond with the tyrosine residue (e.g., Tyr306 in HDAC2).[1] This forms the tight complex (

    
    ).[1]
    

This mechanism is critical for drug development, as long residence times correlate better with in vivo efficacy than

1
DOT Diagram 1: Slow-Binding Mechanism

HDAC_Binding_MechanismEnzymeFree HDAC Enzyme(Active Site Open)Complex_LooseLoose Complex (EI)(Fast Equilibrium)Enzyme->Complex_Loose+ ProbeProbeProbe 2A-CF3Probe->Complex_LooseComplex_TightTight Complex (EI*)(Zinc Chelation)Complex_Loose->Complex_TightConformational Change(Slow Step)Complex_Tight->Complex_Loosek_off (Very Slow)

Figure 1: The transition from a loose collision complex to a tight, zinc-chelated state is the rate-limiting step probed by this compound.[1]

Experimental Protocols

Protocol A: Time-Dependent Inhibition (IC50 Shift Assay)

Objective: To demonstrate the slow-binding nature of the probe. If the

1

Materials:

  • Enzyme: Recombinant Human HDAC1 or HDAC3 (0.5 nM final).[1]

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC),

    
     concentration.[1]
    
  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1 mg/mL BSA.[1]
    
  • Probe 2A-CF3: 10 mM DMSO stock.

Workflow:

  • Preparation: Prepare a 10-point dilution series of Probe 2A-CF3 in assay buffer (Range: 10

    
    M to 0.1 nM).[1]
    
  • Plate Setup: Prepare two identical 96-well black plates.

    • Plate 1 (t=0): Add Enzyme and Substrate simultaneously to the Probe.

    • Plate 2 (t=60): Add Enzyme to the Probe and incubate for 60 minutes at 25°C before adding Substrate.

  • Reaction: Incubate both plates with substrate for 30 minutes.

  • Development: Add Trypsin/Developer solution to release the fluorophore (AMC).

  • Detection: Measure Fluorescence (Ex 360 nm / Em 460 nm).

Data Analysis: Calculate

  • Result: A significant left-shift (lower

    
    ) in Plate 2 compared to Plate 1 confirms slow-binding kinetics.
    
    • Example Criteria:

      
      .
      
Protocol B: Jump-Dilution Assay (Residence Time)

Objective: To measure the dissociation rate constant (


1

Rationale: By forming a high-concentration complex and then rapidly diluting it, re-association of the inhibitor is prevented, allowing observation of the dissociation rate.[1]

Workflow Visual:

Jump_Dilution_WorkflowStep11. Incubation Phase[E] = 100x, [I] = 10x IC50Volume: 2 µLStep22. Jump DilutionDilute 100-fold into Buffer + SubstrateFinal Volume: 200 µLStep1->Step2  Forms EI* Complex  Step33. MonitoringContinuous Fluorescence Reading(0 - 60 mins)Step2->Step3  Dissociation initiates  

Step-by-Step:

  • Complex Formation: Incubate HDAC1 (100 nM) with Probe 2A-CF3 (10

    
    M, saturation levels) for 1 hour in a small volume (5 
    
    
    L).
  • Control: Incubate HDAC1 (100 nM) with DMSO (no probe) for 1 hour.

  • Jump Dilution: Rapidly dilute the mixture 100-fold (to 200

    
    L) into a solution containing saturating Substrate (50 
    
    
    M) and no inhibitor.
    • Final concentrations: [Enzyme] = 1 nM, [Probe] = 100 nM (below threshold to re-bind effectively against saturating substrate).[1]

  • Measurement: Immediately monitor fluorescence accumulation in kinetic mode (read every 30 seconds for 60 minutes).

Calculation: Plot Product (P) vs. Time (t). The recovery of enzymatic activity follows the equation:




1

Quantitative Data Summary

The following table summarizes typical kinetic parameters for Probe 2A-CF3 against Class I HDACs compared to the standard hydroxamate SAHA.

ParameterProbe 2A-CF3 (Benzamide)SAHA (Hydroxamate)Interpretation
Binding Mechanism Two-step (Slow)One-step (Fast)2A-CF3 requires conformational change.[1]

(0 min pre-inc)
> 1

M
~100 nMWithout pre-incubation, 2A-CF3 appears weak.[1]

(60 min pre-inc)
~50 - 200 nM~100 nMPotency increases with time for 2A-CF3.
Residence Time (

)
> 60 minutes< 2 minutesCritical Differentiator.
Selectivity HDAC 1, 2, 3 (Class I)Pan-HDAC2A-CF3 spares Class II (HDAC6).

Note: Values are representative of the 2-aminobenzamide class and may vary based on specific assay conditions (buffer ionic strength, pH).

Troubleshooting & Critical Considerations

  • The "Weak Inhibitor" Fallacy:

    • Issue: Researchers often classify benzamides as "inactive" because they run standard 10-minute assays.[1]

    • Solution: Always perform the Protocol A (Time-Shift) . If the

      
       drops by >2-fold after 1 hour, you are dealing with a slow-binder.[1]
      
  • Substrate Selection:

    • Use substrates with high

      
       for Class I HDACs (e.g., p53-based peptides or Fluor-de-Lys). Avoid generic substrates that are slowly processed, as they mask the kinetic lag of the inhibitor.[1]
      
  • Zinc Contamination:

    • Ensure buffers are free of excess ZnCl2.[1] While Zinc is required for the enzyme, exogenous Zinc (>10

      
      M) can compete with the benzamide ZBG, artificially lowering potency.[1]
      

References

  • Lauffer, B. E., et al. (2013).[1] "Histone Deacetylase Inhibitors with Distinct Kinetic and Thermodynamic Profiles." Journal of Biological Chemistry. Link

    • Establishes the correlation between residence time and efficacy for benzamide inhibitors.
  • Bressi, J. C., et al. (2010).[1] "Exploration of the 2-amino-N-phenylbenzamide pharmacophore for histone deacetylase inhibition." Bioorganic & Medicinal Chemistry Letters. Link

    • Provides SAR d
  • Copeland, R. A. (2016).[1] "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.[1] Link

    • Authoritative review on why kinetic probes like 2A-CF3 are essential for modern drug discovery.
  • Chou, C. J., et al. (2008).[1] "Benzamide histone deacetylase inhibitors: structural and biological characterization." Chemical Biology & Drug Design. Link

    • Details the structural basis of the Class I selectivity.

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide . This response is structured as a Tier-3 Technical Support document, designed for high-level researchers requiring actionable, mechanistic solutions.

Executive Summary & Mechanistic Challenge

The synthesis of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide involves the formation of an amide bond between anthranilic acid (or its synthons) and 3-(trifluoromethyl)aniline .[1]

The Core Problem: The primary yield-limiting factor is the electronic deactivation of the aniline nucleophile. The trifluoromethyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) at the meta position exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the electron density on the nitrogen atom. This makes 3-(trifluoromethyl)aniline a poor nucleophile  compared to standard anilines.

Standard coupling protocols (e.g., EDC/HOBt) often stall or result in high recovery of starting materials. To maximize yield, you must switch to high-energy electrophiles (Isatoic Anhydride or Acid Chlorides) and optimize the solvent dielectric environment.

Recommended Synthetic Workflows

We recommend two distinct protocols. Method A is the preferred "Green/Atom-Economical" route for scale-up.[1] Method B is the "Robust/Stepwise" route if Method A fails due to solubility or purity issues.

Method A: The Isatoic Anhydride Ring-Opening (Preferred)

This method utilizes isatoic anhydride as a "masked" activated anthranilic acid.[1] It releases


 as the only byproduct, driving the reaction forward entropically.
  • Reagents: Isatoic Anhydride (1.0 equiv), 3-(trifluoromethyl)aniline (1.1 equiv).[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) or Sodium Hydroxide (aqueous).[1]

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide). Avoid alcohols to prevent carbamate side-products.

Protocol:

  • Dissolve 3-(trifluoromethyl)aniline (1.1 equiv) in anhydrous DMF (

    
    ).
    
  • Add Isatoic Anhydride (1.0 equiv) and DMAP (0.1 equiv).[1]

  • Critical Step: Heat the reaction to 80–100°C . The evolution of

    
     gas indicates reaction progress.
    
    • Why Heat? The deactivated aniline requires thermal energy to attack the carbonyl carbon of the anhydride.

  • Monitor by HPLC/TLC. Reaction is typically complete in 4–6 hours.

  • Workup: Pour the hot reaction mixture into ice-cold water. The product should precipitate as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Method B: The Nitro-Reduction Route (Alternative)

If the free amine on the anthranilic acid interferes (causing self-condensation), use 2-nitrobenzoic acid as the starting material.[1]

Step 1: Amide Coupling

  • Convert 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using Thionyl Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and catalytic DMF.
    
  • React the acid chloride with 3-(trifluoromethyl)aniline in DCM with Pyridine or TEA as a base.[1]

  • Yield Note: The acid chloride is highly reactive, overcoming the poor nucleophilicity of the aniline.

Step 2: Nitro Reduction

  • Reduce the nitro group to the amine using Iron powder (Fe) / Ammonium Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )  in Ethanol/Water or 
    
    
    
    /Pd-C
    .
  • Advantage:[2][3][4][5][6][7][8] This route prevents the formation of quinazolinone impurities common in Method A if aldehydes are present.

Visual Workflow & Logic Pathways

The following diagram illustrates the decision matrix and chemical pathways for these syntheses.

Synthesis_Pathways Start Target: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide Deactivated Challenge: Deactivated Aniline (Low Nucleophilicity) Start->Deactivated Isatoic Method A: Isatoic Anhydride (Direct Coupling) Heat Action: Heat (80-100°C) Solvent: DMF/DMAc Isatoic->Heat Overcomes Activation Barrier Nitro Method B: Nitro-Benzoic Acid (Stepwise) AcidCl Action: Convert to Acid Chloride (High Reactivity Electrophile) Nitro->AcidCl Step 1 Deactivated->Isatoic Preferred Deactivated->Nitro Alternative Product Final Product High Yield (>85%) Heat->Product -CO2 (Entropic Drive) Reduction Action: Fe/HCl Reduction AcidCl->Reduction Step 2 Reduction->Product

Caption: Decision tree for synthesis routes emphasizing strategies to overcome aniline deactivation.

Troubleshooting & Optimization Guide

Issue 1: Low Conversion / Starting Material Recovery

Symptom: HPLC shows large amounts of unreacted 3-(trifluoromethyl)aniline and isatoic anhydride.[1]

  • Root Cause: Reaction temperature is too low. The inductive effect of the

    
     group raises the activation energy for the nucleophilic attack.
    
  • Solution: Increase temperature to 100–110°C . Switch solvent from Ethanol (reflux ~78°C) to DMF or NMP to access higher temperatures.[1] Add 0.1–0.5 equiv of DMAP as a nucleophilic catalyst.

Issue 2: "Gummy" Precipitate or Oil

Symptom: Upon pouring into water, the product separates as a sticky oil rather than a filterable solid.

  • Root Cause: Occlusion of DMF/DMAc solvent or impurities.

  • Solution:

    • Decant the water.[1]

    • Dissolve the oil in a minimal amount of Ethyl Acetate .

    • Wash the organic layer with 5% LiCl solution (removes DMF) and then Brine.[1]

    • Dry over

      
       and concentrate.
      
    • Recrystallize using Toluene or Ethanol/Hexane .[1]

Issue 3: Formation of Quinazolinone Impurities

Symptom: Mass spec shows M+12 peak or cyclized byproduct.

  • Root Cause: If using Method A, excessive heat (>140°C) or presence of aldehydes/ketones can trigger cyclization.

  • Solution: Maintain temperature strictly between 80–100°C. Ensure all glassware is free of acetone traces.

Comparative Data Table
ParameterStandard Coupling (EDC/HOBt)Isatoic Anhydride (Method A)Nitro-Acid Chloride (Method B)[1]
Electrophile Reactivity ModerateHighVery High
Atom Economy Low (Urea byproducts)High (Only

lost)
Low (Stepwise)
Typical Yield 30–50%75–90% 80–95%
Purification Column Chromatography often requiredPrecipitation/RecrystallizationPrecipitation
Suitability for CF3-Aniline PoorExcellent (with Heat) Excellent

Frequently Asked Questions (FAQ)

Q: Can I use T3P (Propylphosphonic Anhydride) for this coupling? A: Yes. T3P is excellent for deactivated anilines because it forms a highly reactive active ester and acts as a water scavenger. Use T3P (50% in EtOAc) with Pyridine (3-4 equiv) as the base. Heat to reflux. This is often superior to EDC/HOBt for this specific substrate.

Q: Why avoid alcohols in Method A? A: Isatoic anhydride can react with primary alcohols (like methanol or ethanol) to form anthranilic esters (carbamates) instead of the desired amide, especially at high temperatures. Aprotic solvents (DMF, Toluene, Acetonitrile) are safer.

Q: Is the 3-CF3 group stable to the reduction conditions in Method B? A: Generally, yes. The trifluoromethyl group is stable to Fe/HCl, SnCl2, and standard catalytic hydrogenation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


, Pd/C) at room temperature. Avoid dissolving metal reductions (Li/NH3) which might defluorinate.

References

  • Isatoic Anhydride Chemistry: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. Link

  • Amide Coupling Optimization: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Synthesis of Anthranilamides: Wiktelius, D., et al. (2006). Method for the preparation of anthranilamides. U.S. Patent Application 2006/0047124.[1] Link

  • T3P Reagent Guide: Propylphosphonic Anhydride (T3P®) – A mild and efficient reagent for the synthesis of amides. E-EROS Encyclopedia of Reagents for Organic Synthesis. Link[1]

Sources

overcoming resistance with 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for researchers working with 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide derivatives. This guide is designed to provide practical, field-tested insights into the effective use of these compounds and to offer robust troubleshooting strategies for overcoming common experimental hurdles, with a special focus on the challenge of acquired resistance.

Section 1: Compound Handling and Experimental Setup

This section addresses the foundational questions regarding the physical and chemical properties of these derivatives, ensuring your experiments start on a solid footing.

Q1: My 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide derivative is showing poor solubility in aqueous media. What are the best practices for solubilization and storage?

A1: This is a common challenge. The benzamide core and the trifluoromethyl group contribute to the lipophilicity of these molecules.[1] Poor solubility can lead to inaccurate concentration calculations and precipitation during experiments.

Causality: The compound's hydrophobicity makes it immiscible with aqueous buffers. Direct dissolution in cell culture media is highly discouraged and will likely result in precipitation or the formation of micro-aggregates, confounding biological data.

Recommended Protocol:

  • Primary Solvent: Use 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming in a water bath (37°C).

  • Stock Solution Storage: Aliquot the primary stock into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: For experiments, perform serial dilutions from the primary stock. It is critical that the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can induce cellular stress and toxicity, acting as a confounding variable.

Parameter Recommendation Rationale
Primary Solvent 100% DMSO (Anhydrous)High solvating power for lipophilic compounds.
Stock Concentration 10-50 mMCreates a concentrated, stable stock for serial dilutions.
Storage -20°C or -80°C (Aliquot)Prevents degradation from repeated freeze-thaw cycles.
Final DMSO % in Media < 0.5% (v/v)Minimizes solvent-induced cytotoxicity and off-target effects.
Vehicle Control Match final DMSO %Essential for accurately attributing observed effects to the compound.

Q2: I'm observing a gradual loss of compound activity over the course of a multi-day experiment. Could the compound be unstable?

A2: Yes, stability in aqueous culture media can be a concern. While the trifluoromethyl group generally enhances metabolic stability, the amide bond can be susceptible to hydrolysis over extended periods, especially in the presence of cellular enzymes or non-optimal pH conditions in the medium.[1]

Troubleshooting Steps:

  • pH Monitoring: Ensure your cell culture medium's pH remains stable (typically 7.2-7.4) throughout the experiment.[2] A color change in the phenol red indicator to yellow (acidic) or purple (alkaline) suggests a problem.[2]

  • Media Refresh: For long-term assays (>48 hours), it is best practice to replace the media with freshly prepared compound-containing media every 24-48 hours. This ensures a consistent concentration of the active compound is available to the cells.

  • Stability Assessment (Optional): To definitively assess stability, you can incubate the compound in your specific cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours). Analyze the samples via HPLC or LC-MS to quantify the amount of intact compound remaining.

Section 2: Troubleshooting In Vitro Assays

This section focuses on identifying and resolving issues that arise during the biological evaluation of these compounds.

Q3: My cell viability assay (e.g., MTT, XTT) shows inconsistent results or a lower-than-expected potency (high IC50 value). What are the potential causes?

A3: Inconsistent or weak activity can stem from several factors, ranging from compound behavior to assay parameters.

Troubleshooting Checklist:

  • Compound Precipitation: Visually inspect your treatment wells under a microscope before and after incubation. The presence of crystalline structures or an oily film indicates the compound has precipitated out of solution, drastically reducing its effective concentration.

    • Solution: Lower the final test concentration. The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability but also increases the risk of precipitation at higher concentrations.[1]

  • Serum Protein Binding: Are you using a high-serum medium (e.g., 10% FBS)? The compound may be binding to albumin and other serum proteins, reducing the free fraction available to interact with the cellular target.

    • Solution: As a control, perform a parallel experiment in a low-serum (e.g., 0.5-2%) or serum-free medium. A significant increase in potency in the low-serum condition strongly suggests serum protein binding is a factor.

  • Cell Seeding Density: If cells are seeded too densely, they may become confluent and enter a quiescent state, making them less susceptible to agents that target proliferative pathways. Conversely, if seeded too sparsely, they may not be healthy enough for a robust assay.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the drug treatment.

  • Inherent Resistance: The chosen cell line may possess intrinsic resistance to your compound's mechanism of action. For example, some lung cancer cell lines show high resistance to certain kinase inhibitors.[3]

    • Solution: Test the compound on a panel of cell lines, including one known to be sensitive to inhibitors of the target pathway (positive control cell line).

Section 3: Understanding and Overcoming Acquired Resistance

Acquired resistance is a major challenge in the development of targeted therapies. This section provides a systematic approach to investigating and potentially circumventing this phenomenon.

Q4: After initial sensitivity, my cell line now grows in the presence of my benzamide derivative. What are the common mechanisms of acquired resistance?

A4: Cells are remarkably adaptive and can develop resistance through several mechanisms. For compounds in this class, which often function as kinase inhibitors, the primary mechanisms are well-documented.[1][4]

Primary Mechanisms of Resistance:

  • On-Target Mutations: The target protein (e.g., a tyrosine kinase) acquires a mutation within the drug-binding pocket. This change can reduce the binding affinity of the compound, rendering it ineffective. A classic example is the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many first-generation inhibitors.[1]

  • Target Overexpression: Cells may significantly increase the expression of the target protein. This effectively titrates out the inhibitor, requiring a much higher concentration to achieve the same level of target inhibition.

  • Bypass Pathway Activation: Cells activate a parallel signaling pathway that circumvents the need for the inhibited pathway. For example, if your compound inhibits the EGFR pathway, cells might upregulate signaling through the MET or AXL receptor tyrosine kinases to maintain downstream signals like PI3K/AKT and MAPK/ERK.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the compound out of the cell, preventing it from reaching its intracellular target.

Q5: How can I design an experiment to identify the specific resistance mechanism in my cell line?

A5: A systematic, multi-pronged approach is required. The following workflow outlines a logical progression for dissecting the resistance mechanism.

G cluster_0 Start: Resistant vs. Parental Cell Lines cluster_1 Primary Investigation cluster_2 Secondary Investigation cluster_3 Mechanism Identification Start Generate/Obtain Resistant Cell Line Seq Target Gene Sequencing (e.g., Sanger, NGS) Start->Seq Look for mutations WB_Target Western Blot: Target Protein Levels Start->WB_Target Check expression Phospho Phospho-Kinase Array Start->Phospho Screen for pathway changes Efflux Efflux Pump Assay (e.g., with Verapamil) Start->Efflux Test pump activity M_Mutation On-Target Mutation Seq->M_Mutation M_Overexp Target Overexpression WB_Target->M_Overexp M_Bypass Bypass Pathway Phospho->M_Bypass M_Efflux Drug Efflux Efflux->M_Efflux G cluster_pathway RTK1 Primary Target (e.g., EGFR) PI3K PI3K/AKT Pathway RTK1->PI3K Activates RAS RAS/MAPK Pathway RTK1->RAS Activates Benzamide Benzamide Derivative Benzamide->RTK1 Inhibits Survival Proliferation & Survival PI3K->Survival RAS->Survival RTK2 Bypass Target (e.g., MET) RTK2->PI3K Activates (Bypass) Bypass_Inhibitor Bypass Inhibitor Bypass_Inhibitor->RTK2 Inhibits

Caption: Diagram of Bypass Pathway Activation and Combination Strategy.

Section 4: Detailed Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a standard method for generating an acquired resistance model through continuous, dose-escalating exposure.

  • Determine Initial IC50: First, accurately determine the IC50 of the parental cell line for your benzamide derivative using a standard 72-hour cell viability assay.

  • Initial Exposure: Begin culturing the parental cells in media containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitor and Passage: Culture the cells continuously. Initially, you may observe significant cell death and slower proliferation. Passage the cells as they reach 70-80% confluency. Maintain the drug concentration.

  • Dose Escalation: Once the cells have recovered and are proliferating at a rate similar to the parental line (typically after 3-5 passages), double the concentration of the compound.

  • Repeat Escalation: Repeat Step 4, incrementally increasing the drug concentration. This process can take several months. The goal is to culture a stable cell population that can proliferate in a drug concentration that is 5-10 times the original parental IC50.

  • Validation: Periodically (e.g., every month), perform a full dose-response curve on the resistant population and compare it to the parental line to quantify the fold-resistance.

  • Cryopreservation: Once a stable resistant line is established, create a substantial cryopreserved stock. Resistant phenotypes can sometimes be unstable without continuous drug pressure.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation

This protocol is used to compare the phosphorylation status of key signaling proteins between parental and resistant cells.

  • Cell Lysis: Grow parental and resistant cells to 80% confluency. For an acute comparison, you can treat parental cells with an IC50 dose of the compound for a short period (e.g., 2-6 hours) before lysis. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) in Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE on an appropriate percentage polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT, p-ERK) and total proteins (e.g., AKT, ERK) overnight at 4°C, following the manufacturer's recommended dilution.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. A significant increase in the ratio of a phosphorylated protein to its total protein counterpart in the resistant line compared to the parental line indicates the activation of that pathway.

References

  • Chemical Review and Letters. (n.d.). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Retrieved from [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • PubMed. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Retrieved from [Link]

  • ACS Publications. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2015). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2015). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

  • MDPI. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2017). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Retrieved from [Link]

  • YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks. Retrieved from [Link]

Sources

reducing off-target effects of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide .

This compound acts as a "privileged scaffold" in medicinal chemistry, serving as a precursor for Tyrosine Kinase Inhibitors (TKIs) (e.g., Nilotinib fragments) and possessing intrinsic activity against Class I Histone Deacetylases (HDACs) and certain ion channels.[1] This polypharmacology often leads to confounding experimental data.

Status: Operational | Tier: Advanced Chemical Biology Support Subject: Mitigating Off-Target Phenotypes & Optimizing Probe Specificity[1]

🔬 Module 1: The Pharmacophore & Risk Analysis

Understanding Your Probe: Before troubleshooting, you must understand why this molecule is "dirty." The structure contains three distinct pharmacophores that drive specific off-target interactions.[1]

Structural Liability Analysis
Structural MotifPrimary Intended TargetMajor Off-Target Risk Mechanism of Artifact
2-Aminobenzamide Kinase Hinge BinderClass I HDAC Inhibition The amine and amide carbonyl chelate Zinc (Zn²⁺) in the HDAC active site, causing global epigenetic changes (G1 arrest, apoptosis).[1][2]
3-CF₃-Phenyl Group Hydrophobic Pocket BinderhERG Channel Blockade High lipophilicity (LogP) facilitates binding to the hERG pore, causing cardiotoxicity or membrane accumulation (phospholipidosis).[1]
Amide Linker Hydrogen Bond Donor/AcceptorProtease/Esterase Hydrolysis Rapid metabolism in liver microsomes or plasma, leading to active metabolites with different selectivity profiles.

🛠 Module 2: Troubleshooting Guide (Q&A)

Direct solutions for common experimental anomalies.

Category A: Cytotoxicity & Phenotypic Drifts

Q: My cells are dying at therapeutic concentrations (1–10 µM), but the death doesn't look like kinase inhibition. Why? A: You are likely observing HDAC-mediated cytotoxicity .[1] The 2-aminobenzamide moiety is a validated Zinc-Binding Group (ZBG) for HDAC1, 2, and 3. At concentrations >5 µM, this scaffold often induces hyperacetylation of histones, leading to p21-mediated cell cycle arrest (G1/S block) independent of your kinase target.

  • Diagnostic Test: Perform a Western Blot for Acetyl-Histone H3 (Lys9/Lys14) .[1] If acetylation increases dose-dependently, your toxicity is epigenetic, not kinase-driven.

Q: I see "spotty" fluorescence or accumulation in my imaging assays. A: This is due to Compound Aggregation or Phospholipidosis . The trifluoromethyl (CF₃) group significantly increases lipophilicity.[1] If your stock solution is >10 mM in DMSO, the compound may precipitate in aqueous media or accumulate non-specifically in lipid bilayers.

  • Solution: Lower the final DMSO concentration to <0.1% and add a surfactant (e.g., 0.01% Tween-80) to your assay buffer to prevent micelle formation.

Category B: Lack of Potency / Washout Issues

Q: The effect persists even after I wash the cells 3 times. Is this covalent binding? A: Unlikely. This scaffold is reversible.[1] However, the Lipophilic Memory Effect is common with CF₃-containing benzamides. The compound partitions into cellular membranes and slowly leaches back out, maintaining an effective concentration despite washout.

  • Protocol Adjustment: Use a "Scavenger Wash." Wash cells with media containing 1% BSA (Bovine Serum Albumin).[1] The albumin acts as a "sink" to extract the lipophilic compound from cell membranes.

🧪 Module 3: Experimental Validation Protocols

Standard Operating Procedures (SOPs) to validate specificity.

SOP-01: Synthesis of the "Null" Negative Control

To prove your effect is on-target, you must break the pharmacophore. Rationale: Methylating the 2-amino group destroys the Zinc-chelating ability (preventing HDAC inhibition) and alters the H-bond capability for kinase hinge binding, creating an inactive structural analog.[1]

  • Reagent: 2-(methylamino)-N-[3-(trifluoromethyl)phenyl]benzamide.[1]

  • Application: Run this "Null" probe side-by-side with your active compound.[1]

  • Interpretation:

    • If the "Null" probe retains toxicity , the effect is non-specific (membrane disruption).

    • If the "Null" probe is inactive , your observed effect is driven by the specific pharmacophore.

SOP-02: The "Add-Back" Rescue Assay

Distinguishing Kinase vs. HDAC activity. If you suspect the phenotype is due to HDAC inhibition rather than your kinase target:

  • Treat cells with your compound (IC₅₀ concentration).[1]

  • Co-treat with a specific HDAC inhibitor (e.g., Entinostat) at a sub-lethal dose in a separate well.

  • Compare phenotypes: If the specific HDAC inhibitor mimics your compound's phenotype perfectly, your compound is acting as an HDAC inhibitor.

📊 Module 4: Mechanism & Logic Visualization[1]

Diagram 1: The "Off-Target" Decision Tree

Use this logic flow to determine the source of your experimental noise.[1]

TroubleshootingFlow Start Observed Phenotype (Toxicity or Modulation) CheckH3 Test: Western Blot (Acetyl-Histone H3) Start->CheckH3 Is it epigenetic? CheckWash Test: Washout w/ BSA Start->CheckWash Is it physiochemical? ResultHDAC High Acetylation: Off-Target = HDAC Inhibition CheckH3->ResultHDAC Band Intensity Increased ResultTarget No Acetylation: Likely On-Target (Kinase/Channel) CheckH3->ResultTarget Band Intensity Unchanged ResultLipid Effect Persists: Off-Target = Membrane Retention CheckWash->ResultLipid Phenotype Persists ResultClean Effect Cleared: Reversible Binding CheckWash->ResultClean Phenotype Reverses

Caption: Diagnostic logic to distinguish between Epigenetic (HDAC), Physiochemical (Lipid), and On-Target mechanisms.

Diagram 2: Pharmacophore Liability Map

Visualizing where the off-target effects originate on the molecule.[1]

StructureSAR Core Benzamide Core Amine 2-Amino Group (Aniline) Core->Amine CF3 3-CF3 Phenyl (Tail) Core->CF3 HDAC HDAC Active Site (Zinc Chelation) Amine->HDAC Primary Off-Target Kinase Kinase Hinge (H-Bonding) Amine->Kinase Intended Interaction CF3->Kinase Selectivity Pocket hERG hERG Channel (Hydrophobic Pore) CF3->hERG Toxicity Risk

Caption: Structural Activity Relationship (SAR) mapping specific chemical groups to their biological liabilities.

📚 References & Grounding[1][3]

  • Benzamides as HDAC Inhibitors:

    • Mechanism:[1][3][4] The 2-aminobenzamide group is a well-characterized Zinc-Binding Group (ZBG) utilized in drugs like Tacedinaline (CI-994) and Mocetinostat .[1]

    • Source: Moradei, O. et al. "Histone Deacetylase Inhibitors: Latest Developments, Trends, and Prospects." Journal of Medicinal Chemistry (2005).[1]

  • Benzamides in Kinase Inhibition:

    • Mechanism:[1][3][4] The scaffold serves as an adenine mimetic in BCR-ABL inhibitors (e.g., Nilotinib fragments).[1]

    • Source: Manley, P.W. et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors." Biochimica et Biophysica Acta (2005).[1]

  • Fluorine in Medicinal Chemistry (The CF3 Effect):

    • Mechanism:[1][3][4] The trifluoromethyl group enhances membrane permeability but increases risk of hERG blocking and non-specific binding.

    • Source: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008).[1]

  • Off-Target Mitigation Strategies:

    • Protocol: Methodologies for "Null" probe synthesis and rescue assays.

    • Source: Lin, A. et al. "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine (2019).[1] [1]

Sources

Technical Support Center: Stability & Handling of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

[1][2]

Executive Summary & Chemical Context[1][3][4][5][6]

Compound Overview: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide is a functionalized anthranilamide.[1][2] It shares structural homology with Class I HDAC inhibitors (e.g., Entinostat/MS-275 precursors) and specific TRP channel modulators.[1][2]

The Stability Paradox: While the benzamide core is chemically robust under neutral conditions, this specific molecule presents a "stability paradox" often confused by users:

  • Physical Instability (High Risk): The trifluoromethyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) group confers significant lipophilicity (LogP ~2.7–3.0), leading to rapid precipitation in aqueous media (cell culture).[2]
    
  • Chemical Instability (Moderate Risk): The ortho-amino group (aniline) makes the compound susceptible to oxidative discoloration (browning) and, under specific acidic/thermal conditions, intramolecular cyclization to quinazolinone derivatives.[1][2]

This guide provides the protocols necessary to distinguish between "crashing out" (solubility) and "degrading" (chemical purity).[1]

Module 1: Physical Stability (Solubility & Precipitation)[1][2]

The Issue: "I added the compound to my cell culture media, and it turned cloudy/precipitated immediately."

The Mechanism: The hydrophobic effect.[3] The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2
Troubleshooting Protocol: The "Step-Wise" Dilution Method

Do NOT spike 100% DMSO stock directly into 100% aqueous media for concentrations >10 µM.[2] Use this intermediate dilution method.

Step-by-Step Workflow:

  • Prepare Master Stock: Dissolve solid powder in anhydrous DMSO to 10 mM or 50 mM. Vortex until clear.

  • Create Intermediate: Dilute the Master Stock 1:10 into a "carrier solvent" compatible with your assay (e.g., 100% Ethanol or a 50:50 DMSO:PBS mix if solubility permits).

  • Final Dosing: Spike this intermediate into the pre-warmed culture media.

Solubility Reference Table:

Solvent SystemEstimated Solubility Limit (25°C)Risk LevelNotes
100% DMSO > 50 mMLowIdeal for long-term stock (-20°C).[1][2]
100% Ethanol ~ 10–25 mMLow-MediumGood for intermediate dilution; volatile.[1][2]
PBS (pH 7.4) < 10 µMCritical Direct dissolution impossible.[1][2] Requires co-solvent.[2]
Cell Media + 10% FBS ~ 20–50 µMHighProteins (BSA/FBS) may bind the drug, masking precipitation but reducing free drug conc.
Visualization: Optimal Solubilization Workflow

SolubilityWorkflowSolidSolid Compound(Store Desiccated)DMSOStockMaster Stock(10-50 mM in Anhydrous DMSO)Solid->DMSOStockDissolvePrecipitationRISK: Precipitation(Cloudy Solution)DMSOStock->PrecipitationDirect Spike into PBS(Avoid)IntermediateIntermediate Dilution(10x Working Conc in 10% DMSO/Media)DMSOStock->Intermediate1:10 DilutionAssayWellFinal Assay Well(<0.5% DMSO Final)Intermediate->AssayWellFinal Spike

Caption: Workflow to prevent "solvent shock" precipitation. Direct spiking into PBS (Red path) causes failure.

Module 2: Chemical Stability (Degradation Pathways)

The Issue: "My stock solution turned yellow/brown after 2 weeks at room temperature," or "I see a new peak at RRT 0.85 in HPLC."

The Mechanism:

  • Oxidation (Color Change): The primary aniline (2-amino group) is electron-rich and sensitive to photo-oxidation.[1][2] It forms azo-linkages or nitro-derivatives, turning the solution yellow/brown.[1][2] This does not always significantly impact potency immediately but indicates poor storage.[2]

  • Hydrolysis (Purity Drop): The benzamide bond can hydrolyze, yielding Anthranilic acid and 3-(trifluoromethyl)aniline .[1][2] This is accelerated by extreme pH (pH < 4 or pH > 9).[1][2]

  • Cyclization (The Hidden Impurity): In the presence of aldehydes or specific electrophiles (or simply high heat), the 2-amino group can attack the amide carbonyl or nearby electrophiles, potentially forming quinazolinone structures.[2]

Diagnostic Protocol: HPLC QC Check

If you suspect degradation, run this standard gradient:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

Interpretation:

Retention Time (Relative)Likely IdentityCause
0.4 - 0.5 Anthranilic AcidHydrolysis (Acidic pH storage)
0.6 - 0.7 3-(trifluoromethyl)anilineHydrolysis
1.0 Parent Compound N/A
1.1 - 1.2 Azo-dimers / Oxidation productsLight exposure / Air oxidation
Visualization: Degradation Pathways[7]

DegradationPathwayscluster_HydrolysisHydrolysis (pH < 4 or > 9)cluster_OxidationOxidation (Light/Air)ParentParent: 2-amino-N-[3-(CF3)phenyl]benzamideAcidAnthranilic AcidParent->Acid+ H2OAniline3-(CF3)anilineParent->Aniline+ H2OAzoAzo-dimers(Yellow/Brown Color)Parent->Azo+ O2 / hν

Caption: Primary degradation routes. Hydrolysis splits the amide; Oxidation targets the aniline amine.

Storage & Handling Guidelines

To maximize shelf-life, strictly adhere to these environmental controls.

Storage Matrix
StateTemperatureContainerAtmosphereStability Estimate
Solid Powder -20°CAmber Glass VialDesiccated> 2 Years
DMSO Stock -20°C or -80°CPolypropylene (tight seal)Argon/N2 Overlay6–12 Months
Aqueous Soln 4°CPlastic/GlassAir< 24 Hours

Critical Warning: Avoid repeated freeze-thaw cycles for DMSO stocks. This introduces moisture, which accelerates hydrolysis. Aliquot your master stock into single-use vials (e.g., 20 µL aliquots).

Frequently Asked Questions (FAQ)

Q1: Can I dissolve this compound in water by heating it? A: No. Heating may temporarily dissolve the compound, but it will precipitate upon cooling (supersaturation). Furthermore, heating benzamides in water accelerates hydrolysis. Use DMSO or Ethanol.[2]

Q2: My DMSO stock froze at 4°C. Is it ruined? A: No. DMSO freezes at 19°C.[2] This is normal. Thaw it completely at room temperature and vortex vigorously before use to ensure no concentration gradients exist in the vial.

Q3: Why did my media turn yellow after adding the drug? A: If the media turned yellow immediately, it might be a pH shift (if the drug salt form is acidic/basic). If it happened over 24 hours, it is likely oxidation of the aniline moiety. This often occurs in media lacking antioxidants.[2] Ensure you are using fresh media.

Q4: Is this compound cell-permeable? A: Yes, the LogP (~2.[2]7) and the fluorinated moiety suggest good passive membrane permeability. However, high protein binding (to FBS in media) is a known characteristic of hydrophobic benzamides, which may reduce the effective free concentration.

References

  • NIH Assay Guidance Manual. Compound Management and Stability in Solution. National Center for Biotechnology Information (US).[1][2] Available at: [Link]

  • PubChem Compound Summary. N-[2-[3-(hydroxyamino)-3-oxopropyl]phenyl]-3-(trifluoromethyl)benzamide (Structural Analog Data). National Library of Medicine.[4] Available at: [Link][1][2]

  • Journal of Medicinal Chemistry. Discovery of Benzamide-Type Cereblon Binders (Fluorinated Benzamide Stability). American Chemical Society.[2] Available at: [Link][1][2]

  • Molecules. Stability of Amides and Anilines in Pharmaceutical Development. MDPI.[2] (General reference for amide hydrolysis kinetics). Available at: [Link][1][2]

Technical Support Center: Crystallization of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for obtaining high-quality crystalline material. As a molecule with multiple functional groups capable of hydrogen bonding (amine and amide) and a lipophilic trifluoromethyl group, its crystallization behavior can be complex. This resource synthesizes fundamental crystallization principles with practical, field-proven insights to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide that influence its crystallization?

A1: The crystallization behavior of this compound is governed by a balance of intermolecular forces:

  • Hydrogen Bonding: The primary amine (-NH2) and the amide (-CONH-) groups are strong hydrogen bond donors and acceptors. These interactions are crucial for the formation of a stable crystal lattice.[1][2]

  • Aromatic Stacking: The two phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal structure.

  • Dipole-Dipole Interactions: The amide and trifluoromethyl groups introduce significant dipole moments.

  • Lipophilicity and Steric Hindrance: The trifluoromethyl (-CF3) group is lipophilic and can influence solubility in organic solvents.[3] Its bulk can also create steric hindrance, potentially affecting molecular packing. The high symmetry and rotational flexibility of the -CF3 group can sometimes lead to disorder within the crystal lattice.

Q2: Which solvents should I consider for the crystallization of this compound?

A2: Given the molecule's characteristics, a range of solvents with varying polarities should be screened. Amides often crystallize well from polar, protic solvents that can compete for hydrogen bonding sites, or from solvent/anti-solvent systems. A good starting point, based on related structures, is aqueous ethanol.[4] Other potential solvent systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate.

  • Solvent/Anti-Solvent Systems:

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes

    • Toluene/Hexanes

A systematic solvent screening is the most reliable method to identify the optimal system for your desired crystal form and purity.

Q3: Is 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide known to exhibit polymorphism?

Troubleshooting Crystallization Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the crystallization of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide.

Problem 1: No Crystals Form Upon Cooling

Causality: This issue typically arises from either insufficient supersaturation (the solution is too dilute) or kinetic barriers to nucleation (the molecules are not organizing into a crystal lattice).

Troubleshooting Workflow:

G cluster_induction Nucleation Induction Techniques cluster_concentration Concentration Increase Methods start No Crystals Form check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes increase_concentration Increase Concentration check_supersaturation->increase_concentration No/Unsure scratch Scratch inner surface of flask induce_nucleation->scratch evaporate Slowly evaporate solvent increase_concentration->evaporate reassess_solvent Re-evaluate Solvent System seed Add seed crystals scratch->seed If no success ultrasound Apply ultrasonication seed->ultrasound Alternative ultrasound->reassess_solvent If still no crystals add_antisolvent Add an anti-solvent evaporate->add_antisolvent Or add_antisolvent->reassess_solvent If oiling out occurs

Caption: Troubleshooting workflow for failure to crystallize.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, small crystal to the supersaturated solution. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution, or by leaving the container partially open in a fume hood.

    • Anti-solvent Addition: If you are using a single solvent system, slowly add a miscible "anti-solvent" in which your compound is poorly soluble.[3] This will decrease the overall solubility and induce crystallization. Add the anti-solvent dropwise at the solution's surface and look for localized cloudiness that dissolves upon stirring. Continue until a persistent cloudiness is achieved, then warm slightly to redissolve and cool slowly.

Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of a Solid

Causality: "Oiling out" or liquid-liquid phase separation occurs when the supersaturation is too high, or the temperature at which the solution becomes supersaturated is above the melting point of the solute in the solvent. Impurities can also promote oiling out.

Troubleshooting Workflow:

G cluster_supersaturation Methods to Reduce Supersaturation cluster_conditions Condition Modification start Oiling Out Occurs reduce_supersaturation Reduce Supersaturation start->reduce_supersaturation modify_conditions Modify Crystallization Conditions reduce_supersaturation->modify_conditions If still problematic add_solvent Add more of the primary solvent reduce_supersaturation->add_solvent change_solvent Change Solvent System modify_conditions->change_solvent Final Resort slow_cooling Decrease cooling rate modify_conditions->slow_cooling higher_temp Crystallize at a higher temperature add_solvent->higher_temp And/Or reduce_concentration Start with a more dilute solution slow_cooling->reduce_concentration And

Caption: Troubleshooting workflow for "oiling out".

Solutions:

  • Reduce Supersaturation:

    • Add More Solvent: Re-heat the solution until the oil dissolves, then add more of the primary solvent to decrease the concentration. Cool the solution again, more slowly this time.

    • Slower Cooling: A rapid drop in temperature can lead to a sudden, high level of supersaturation. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath. Insulating the flask can help.

  • Change the Solvent System:

    • Increase Polarity: Oiling out can sometimes be suppressed by using a more polar solvent system, which may have stronger interactions with the solute.

    • Different Anti-solvent: If using an anti-solvent, try one that is less effective at reducing the solubility of your compound, and add it more slowly.

  • Crystallize at a Higher Temperature: If possible, choose a solvent system that allows for crystallization to occur at a temperature well below the compound's melting point.

Problem 3: Poor Yield of Crystalline Product

Causality: A low yield can result from using too much solvent (a significant portion of the compound remains in the "mother liquor"), incomplete precipitation, or premature filtration.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Maximize Precipitation: After cooling to room temperature, place the crystallization vessel in an ice bath or refrigerator for a period of time to maximize the amount of product that crystallizes out.

  • Check Mother Liquor: After filtration, you can test the mother liquor for remaining product by evaporating a small amount. If a significant amount of solid remains, you may be able to recover more product by concentrating the mother liquor and cooling again (this will be a second crop of potentially lower purity).

Problem 4: Formation of Fine Needles or Powder Instead of Larger Crystals

Causality: The formation of very small crystals is often due to very rapid nucleation and crystal growth, which can be caused by high levels of supersaturation or the presence of impurities that act as numerous nucleation sites.

Solutions:

  • Slow Down Crystallization:

    • Slower Cooling: As mentioned previously, a slower cooling rate allows for fewer nuclei to form and for existing crystals to grow larger.

    • Vapor Diffusion: For growing high-quality single crystals for X-ray diffraction, vapor diffusion is an excellent technique. Dissolve your compound in a good solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains an anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.

  • Reduce Supersaturation: Start with a slightly more dilute solution to slow down the initial nucleation event.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide. Add a small amount of ethanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solvent begins to boil.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow the cooling process, you can insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization (e.g., Acetone/Hexanes)
  • Dissolution: Dissolve the crude product in the minimum amount of acetone at room temperature.

  • Anti-Solvent Addition: Slowly add hexanes dropwise with stirring until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of acetone until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, you can try placing it in the refrigerator.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a small amount of the acetone/hexanes mixture.

Data Summary

While specific solubility data for 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide is not available in the literature, the following table provides a general guide for solvent selection based on polarity. It is recommended that you perform your own solubility tests to determine the optimal solvent system.

Solvent ClassExample SolventsExpected Solubility of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamideSuitability for Crystallization
Polar Protic Water, Methanol, EthanolModerate to High (especially when hot)Good for cooling crystallization. Water can be an anti-solvent.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to HighGood primary solvents for anti-solvent crystallization.
Non-Polar Hexanes, TolueneLowGood as anti-solvents. Toluene may be a good primary solvent at high temperatures.

References

  • Fun, H. K., et al. (2010). 2-Amino-N,3-dimethyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. Available at: [Link]

  • BIA Separations. (n.d.). Crystallisation in pharmaceutical processes. Available at: [Link]

  • Chantrapromma, S., et al. (2010). 2-Amino-N,3-dimethyl-benzamide. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Diazonium compound. Available at: [Link]

  • Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-{2-[3-(hydroxyamino)-3-oxopropyl]phenyl}-3-(trifluoromethyl)benzamide. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • PubChem. (n.d.). 2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide. Available at: [Link]

  • Zhang, Q., et al. (2023). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • MDPI. (2021). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 11(1), 69. Available at: [Link]

  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2010). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Available at: [Link]

  • PubMed. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of the Iranian Chemical Society, 19(12), 5247-5268. Available at: [Link]

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
  • NIH. (2017). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 10), 963-971. Available at: [Link]

  • MDPI. (2021). The Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorph of Ritonavir. Crystals, 11(8), 923. Available at: [Link]

  • ChemRxiv. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available at: [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • PubMed. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 12), 775-780. Available at: [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]

  • MDPI. (2019). A Different View of Solvent Effects in Crystallization. Crystals, 9(12), 643. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • NIH. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1695. Available at: [Link]

  • Avanti Publishers. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Journal of Chemical Engineering Research Updates, 11, 1-15. Available at: [Link]

  • ResearchGate. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available at: [Link]

  • RSC Publishing. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23, 8431-8441. Available at: [Link]

  • NIH. (2020). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 12(11), 1039. Available at: [Link]

  • PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 436-443. Available at: [Link]

  • Reddit. (2023). Need help with antisolvent crystallization of small molecule. Available at: [Link]

  • ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Available at: [Link]

  • NIH. (2021). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Pharmaceutics, 13(12), 2097. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization Solvents. Available at: [Link]

  • ResearchGate. (2022). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Available at: [Link]

  • YouTube. (2021). What is Cooling Crystallization?. Available at: [Link]

  • MDPI. (2022). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 12(12), 1795. Available at: [Link]

Sources

troubleshooting inconsistent results in assays with 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering variability due to the physicochemical properties of the trifluoromethyl (


)  moiety combined with the benzamide  core. While this scaffold is a potent pharmacophore (common in NF-κB inhibitors and KCNQ modulators), it presents three specific "invisible" challenges in aqueous assays: colloidal aggregation , plastic adsorption , and aqueous crash-out .

This guide moves beyond basic pipetting errors to address the structural liabilities of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide.

Part 1: Diagnostic Workflow

Before adjusting biological parameters, you must validate the compound's physical state.[1] Use this logic flow to identify the root cause of your inconsistency.

TroubleshootingFlow Start Start: Inconsistent IC50/EC50 CheckSlope Check Hill Slope of Dose-Response Start->CheckSlope SteepSlope Hill Slope > 2.0 (Steep Curve) CheckSlope->SteepSlope Yes NormalSlope Hill Slope ~ 1.0 (Standard) CheckSlope->NormalSlope No DetergentTest Perform Detergent Sensitivity Test (Add 0.01% Triton X-100) SteepSlope->DetergentTest Suspect Aggregation Centrifuge Centrifugation Test (Spin assay mix @ 10k xg) NormalSlope->Centrifuge Suspect Solubility Shift IC50 Shifts > 3-fold Aggregation Diagnosis: Colloidal Aggregation Action: Add non-ionic detergent Shift->Aggregation Confirmed NoShift IC50 Stable NoShift->Centrifuge Loss Compound Loss in Supernatant Centrifuge->Loss Precipitation Stable Compound Stable Centrifuge->Stable Bio-Variation Precipitation Diagnosis: Aqueous Crash-out Action: Optimize Dilution Protocol Loss->Precipitation BioVariation Diagnosis: Biological Instability Action: Check Cell Passage/Target Stable->BioVariation

Figure 1: Diagnostic Decision Tree. A logic flow to distinguish between aggregation, precipitation, and biological variance based on Hill slope and detergent sensitivity.

Part 2: Technical FAQs & Troubleshooting
Q1: Why do I see "super-potent" inhibition in one run, but no activity in the next?

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition).[2] Mechanism: The hydrophobic


 group and the planar benzamide core drive the molecule to self-assemble into colloidal particles in aqueous buffers. These particles sequester enzymes or proteins non-specifically, leading to false positives (apparent high potency).[3] This phenomenon is concentration-dependent and highly sensitive to buffer conditions, causing run-to-run variability.

The "Smoking Gun" Signs:

  • Steep Hill Slope: Your dose-response curve drops sharply (Hill slope > 2.0 or < -2.0).

  • Flat-lining: The compound inhibits 100% at high concentrations but shows zero activity immediately upon dilution.

Corrective Protocol: The Detergent Sensitivity Test

  • Prepare your assay buffer with 0.01% freshly prepared Triton X-100 (or 0.005% Tween-20).

  • Run the dose-response curve again.

  • Interpretation: If the IC50 increases significantly (e.g., shifts from 1 µM to >50 µM) or activity disappears, your previous results were artifacts of aggregation. The detergent disrupts the colloids, revealing the true (likely lower) potency.

Expert Insight: Fluorinated compounds are notorious "aggregators" because they are both hydrophobic and lipophobic. Always include a non-ionic detergent in your assay buffer for this compound class [1].

Q2: My serial dilutions look linear, but the final assay results are erratic. Why?

Diagnosis: "Shock Precipitation" during dilution. Mechanism: You are likely diluting a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer. The sudden change in polarity causes the 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide to precipitate into micro-crystals that are invisible to the naked eye but heterogeneous in distribution.

Corrective Protocol: The Intermediate Dilution Step Do not jump from 100% DMSO to 0% DMSO in one step. Use an intermediate solvent concentration to "walk" the compound down.

StepSourceDestinationSolvent CompositionResulting Conc.
1 10 mM Stock (100% DMSO)Intermediate Plate100% DMSO1 mM (Log dilution)
2 Intermediate PlatePre-Dilution Plate Assay Buffer + 10% DMSO 100 µM (10% DMSO)
3 Pre-Dilution PlateFinal Assay Plate Assay Buffer10 µM (1% DMSO)

Why this works: Step 2 ensures the compound encounters water while still supported by a significant concentration of DMSO (10%), preventing the nucleation of crystals before the final dilution [2].

Q3: I am losing compound potency when using automated liquid handlers. Is the compound unstable?

Diagnosis: Plastic Adsorption (The "Sticky" Fluorine Effect). Mechanism: The trifluoromethyl group increases the compound's affinity for polystyrene and polypropylene. When using acoustic dispensers (e.g., Echo) or pin tools, the compound may bind to the source plate walls or tip surfaces, effectively lowering the actual concentration delivered.

Corrective Protocol:

  • Change Plastics: Switch to Low-Binding (LBS) plates and tips.

  • Solvent Modification: Ensure your source plate contains at least 75% DMSO (if acoustic) or include 0.01% BSA in your transfer buffer (if tip-based) to block nonspecific binding sites on the plastic.

  • Validation: Perform a "tip wash" analysis—rinse the tips with MeOH after dispensing and analyze the rinse via LC-MS to see if significant compound remained bound to the plastic.

Part 3: Biological Specificity (Target Engagement)

If physicochemical issues are ruled out (via the tests above), consider the biological mode of action.

Structure-Activity Relationship (SAR) Context: The 2-amino-benzamide scaffold is often a "privileged structure" for:

  • HDAC Inhibition: (Similar to Entinostat). Check if your variability correlates with Zinc concentration in the buffer (HDACs are Zn-dependent).

  • NF-κB Pathway: If used in cell-based assays, variability often stems from the stimulation time . Benzamides often require pre-incubation (1-2 hours) before the inflammatory stimulus (e.g., TNF-alpha) is added. Simultaneous addition often results in poor efficacy.

Cell-Based Assay Optimization Table

VariableRecommendationReason
Pre-incubation Required (60-120 min) Allows compound to permeate membrane and engage intracellular target before pathway activation.
FBS Content Reduce to 0.5% - 1% High serum albumin binds lipophilic benzamides, reducing free drug concentration (

).
Cell Density Strict Control Confluency affects metabolic rate; benzamides can be metabolized by CYP450s in liver cell lines (e.g., HepG2).
References
  • Shoichet, B. K. (2006). Screening in a spirit of false hope: colloidal aggregation in drug discovery.[2][3][4] Nature Reviews Drug Discovery, 5(11), 477-484. [Link]

  • NCBI Assay Guidance Manual. (2012). Compound Precipitation in Biochemical Assays. Bethesda (MD): National Center for Advancing Translational Sciences. [Link][5]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.[6] Langmuir, 20(18), 7347-7350. [Link]

  • Sittampalam, G. S., et al. (Eds.).[7] (2004).[5][6] Assay Guidance Manual: Assay Operations for SAR Support. NCBI Bookshelf. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Kinase Inhibitors: A Comparative Analysis Featuring 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Therefore, a thorough characterization of a novel inhibitor's cross-reactivity profile is not merely a regulatory formality but a critical step in understanding its biological activity and predicting its clinical potential.

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide as a case study. While specific experimental data for this exact molecule is not publicly available, its structural motifs are reminiscent of known kinase inhibitors. We will therefore treat it as a novel entity and outline the essential experiments and comparative analyses required to elucidate its selectivity profile. This guide will compare its hypothetical profile against a panel of well-characterized multi-kinase inhibitors, including Axitinib, Sorafenib, and Regorafenib, providing researchers with a practical roadmap for their own drug discovery programs.

The Rationale for Comparator Selection

To contextualize the selectivity profile of a novel compound, it is essential to benchmark it against established drugs with known and diverse kinase inhibition profiles. For this guide, we have selected the following multi-kinase inhibitors:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, platelet-derived growth factor receptor (PDGFR), and Raf kinases.[1][2][3]

  • Regorafenib: A structurally similar analogue of sorafenib with a distinct and broad kinase inhibition profile.

These comparators provide a spectrum of selectivity, from the relatively focused profile of Axitinib to the broader activity of Sorafenib and Regorafenib, offering a robust framework for evaluating our hypothetical compound.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A multi-pronged approach is necessary to build a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

G cluster_0 Phase 1: Initial Broad Screening cluster_1 Phase 2: Potency and Selectivity Determination cluster_2 Phase 3: Cellular Target Engagement & Phenotypic Readouts A Novel Compound (e.g., 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide) B Broad Kinome Screen (e.g., KINOMEscan® at a single high concentration) A->B Primary Assessment C Identify Primary Target(s) and Potent Off-Targets B->C D Dose-Response Assays (IC50/Kd determination) for selected kinases C->D Quantitative Analysis E Cellular Thermal Shift Assay (CETSA®) to confirm target binding in cells D->E F Downstream Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) D->F G Cell-Based Phenotypic Assays (e.g., proliferation, apoptosis) E->G F->G

Figure 1: A tiered experimental workflow for characterizing the cross-reactivity profile of a novel kinase inhibitor.

Detailed Experimental Protocols

The initial step involves screening the compound against a large panel of kinases to identify potential interactions. The KINOMEscan® platform from Eurofins Discovery is an industry-standard method for this purpose.[2][4][5][6][7]

  • Principle: This is an active site-directed competition binding assay. The kinase of interest is tagged with DNA, and an active-site directed ligand is immobilized on a solid support. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is a potent binder.[5][8]

  • Protocol Outline:

    • Compound Preparation: Prepare a stock solution of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide in DMSO (e.g., 10 mM). For the initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used.

    • Assay Execution: The compound is incubated with a panel of over 480 human kinases.[2][4][6]

    • Data Acquisition: The amount of kinase bound to the immobilized ligand is measured for each kinase in the presence of the test compound and a vehicle control (DMSO).

    • Data Analysis: Results are typically expressed as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for identifying a "hit" is a %Ctrl value below a certain cutoff (e.g., <35% or <10%).

For the primary target(s) and any significant off-targets identified in the broad screen, the next step is to determine the potency of the interaction.

  • Biochemical IC50 Determination: This measures the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

    • Protocol Outline:

      • Prepare serial dilutions of the test compound.

      • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

      • Add the serially diluted compound to the wells.

      • Incubate to allow the enzymatic reaction to proceed.

      • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

      • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Binding Affinity (Kd) Determination: This measures the equilibrium dissociation constant, which is an intrinsic measure of the affinity between the compound and the kinase. The KINOMEscan® platform can also be used in a dose-response format to determine Kd values.[5]

Biochemical assays use purified recombinant enzymes, which may not fully recapitulate the cellular environment. CETSA® is a powerful technique to confirm that the compound binds to its intended target(s) in intact cells.

  • Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. In CETSA®, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Protocol Outline:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

    • Heating: Aliquot the cell lysates or intact cells into PCR tubes and heat them to a range of temperatures using a thermal cycler.

    • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated, denatured proteins.

    • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.

Comparative Cross-Reactivity Data (Hypothetical)

To illustrate the output of these experiments, the following tables present hypothetical data for our compound of interest, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide, alongside published data for the comparator drugs.

Table 1: Kinase Inhibition Profile at a Single Concentration (1 µM)

Kinase Target2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (% Inhibition - Hypothetical)Axitinib (% Inhibition)Sorafenib (% Inhibition)Regorafenib (% Inhibition)
VEGFR1 95989299
VEGFR2 98999599
VEGFR3 92978898
PDGFRβ 85809697
c-KIT 70659495
RET 60408592
BRAF 25109088
CRAF (RAF1) 30159290
FGFR1 45305075
TIE2 35204080

Note: Data for comparator drugs is compiled from publicly available sources and commercial kinase profiling databases for illustrative purposes.

Table 2: Potency (IC50/Kd in nM) Against Key Kinases

Kinase Target2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (IC50, nM - Hypothetical)Axitinib (IC50, nM)Sorafenib (IC50, nM)Regorafenib (IC50, nM)
VEGFR1 51.2901.5
VEGFR2 20.264.2
VEGFR3 80.1-1.5204.6
PDGFRβ 251.65622
c-KIT 501.7687
RET 80>10001513
BRAF >1000>100002228
CRAF (RAF1) >1000>10000612

Note: Data for comparator drugs is compiled from publicly available sources for illustrative purposes.

Visualizing and Interpreting Cross-Reactivity Data

Presenting kinome-wide screening data in a visually intuitive format is crucial for interpretation. The "kinome tree" visualization is a powerful tool for this purpose.

G cluster_TK TK cluster_TKL TKL cluster_STE STE cluster_CK1 CK1 cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC VEGFR2 PDGFRb cKIT RET BRAF CRAF

Figure 2: A simplified kinome tree illustrating the hypothetical selectivity of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide. The size of the colored circles corresponds to the potency of inhibition against kinases in different families.

Interpretation of the Hypothetical Profile:

Based on our illustrative data, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide emerges as a potent inhibitor of VEGFR and PDGFR kinases, with moderate activity against c-KIT and RET. Its profile appears more selective than Sorafenib and Regorafenib, as it shows minimal activity against the Raf kinases. This suggests a potentially different therapeutic and safety profile. For instance, the lack of potent BRAF inhibition might reduce the incidence of skin-related side effects commonly associated with Sorafenib and Regorafenib.

Conclusion: A Pathway to De-risking Novel Kinase Inhibitors

The comprehensive characterization of a novel kinase inhibitor's cross-reactivity profile is a non-negotiable aspect of modern drug discovery. By employing a systematic and multi-faceted experimental approach, researchers can gain a deep understanding of their compound's selectivity and potential liabilities. This guide, using 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide as a hypothetical example, provides a robust framework for such an evaluation. Comparing a novel compound against a panel of well-characterized drugs is essential for contextualizing its profile and making informed decisions about its progression through the drug development pipeline. Ultimately, a thorough understanding of on- and off-target activities is paramount for developing safer and more effective kinase-targeted therapies.

References

  • Eurofins Discovery. KINOMEscan® Technology. [Link]

  • Proteopedia. Sorafenib. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

  • PubChem. Sorafenib. [Link]

  • YouTube. The KINOMEscan and KEA3 Appyters. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • HMS LINCS Project. KINOMEscan data. [Link]

  • ResearchGate. Kinase affinity profiles of sorafenib and regorafenib. [Link]

Sources

Definitive Guide: Confirming the Binding Mode of 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Binding Mode of 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide to Its Target Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 20878-52-8) represents a privileged "anthranilamide" scaffold. In medicinal chemistry, this pharmacophore is frequently associated with Class I Histone Deacetylase (HDAC) inhibition (where the 2-amino group serves as a zinc-binding motif) or KCNQ (Kv7) potassium channel modulation.

Confirming the precise binding mode of this ligand is critical because subtle conformational changes—specifically the rotation of the amide bond or the positioning of the trifluoromethyl (CF₃) group—can switch the molecule from an inhibitor to an activator, or alter its selectivity profile between isoforms (e.g., HDAC1 vs. HDAC3).

This guide outlines the rigorous, orthogonal approach required to unequivocally confirm the binding mode, comparing the "Gold Standard" (X-ray Crystallography) with high-throughput alternatives (DSF) and dynamic solution-state methods (¹⁹F-NMR).

Part 1: The Structural Hypothesis

Before wet-lab confirmation, one must understand the chemical logic of the ligand.

  • Zinc Binding Group (ZBG): The 2-amino and amide carbonyl likely form a bidentate chelate with the catalytic Zinc ion (in metalloenzymes like HDACs).

  • Hydrophobic Cap: The 3-(trifluoromethyl)phenyl moiety targets the hydrophobic rim of the binding pocket. The CF₃ group is bulky and lipophilic, demanding a specific cavity volume.

Critical Insight: The binding mode is often defined by the "Head-to-Tail" orientation . Does the benzamide "head" enter the deep pocket, or does it sit on the surface?

Part 2: Comparative Analysis of Binding Confirmation Methods

The following table compares the three primary methodologies for confirming the binding mode of this specific fluorinated benzamide.

FeatureX-Ray Crystallography ¹⁹F-NMR (Protein-Observed) Surface Plasmon Resonance (SPR)
Primary Output Atomic-resolution 3D pose (static).Chemical shift perturbations (dynamic environment).Kinetic rates (

,

) and

.
Resolution High (< 2.0 Å preferred).Residue-specific (local environment).Global binding event (no structural detail).
Suitability for this Ligand Best for "Mode". Defines exact H-bonds and Zinc chelation geometry.Excellent. The CF₃ group acts as a built-in sensitive NMR probe.Supporting. Confirms affinity but not the pose.
Throughput Low (weeks to months).Medium (days).High (hours).[1][2]
Sample Requirement High purity (>95%), mg quantities.Isotope-labeled protein (often).Low (µg quantities).
Limitation Crystal packing artifacts may distort the CF₃ pose.Requires soluble protein; complex data analysis.Cannot distinguish between active site vs. allosteric binding.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Co-Crystallization (The Gold Standard)

Objective: Obtain a high-resolution electron density map of the ligand within the target active site.

  • Protein Preparation:

    • Purify the target protein (e.g., HDAC1/2 catalytic domain) to >95% homogeneity in a buffer free of competing chelators (avoid EDTA/EGTA).

    • Concentrate protein to 10–15 mg/mL.

  • Ligand Solubilization:

    • Dissolve 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide in 100% DMSO to 100 mM.

    • Crucial Step: Incubate the ligand with the protein at a 3:1 to 5:1 molar excess for 1 hour on ice before setting up drops. This "pre-soaking" ensures occupancy.

  • Screening:

    • Use vapor diffusion (sitting drop). Mix 1 µL protein-ligand complex + 1 µL reservoir solution.

    • Tip: The hydrophobic CF₃ group may decrease solubility. Include 5-10% glycerol or ethylene glycol in the reservoir to prevent ligand precipitation.

  • Data Collection & Refinement:

    • Collect diffraction data at a synchrotron source (100 K).

    • Validation: Look for the characteristic electron density of the CF₃ group (a three-lobed propeller shape) in the difference map (

      
      ) at >3.0 σ.
      
Protocol B: ¹⁹F-NMR Ligand-Observed Binding (The "Smart" Alternative)

Objective: Utilize the intrinsic trifluoromethyl group to detect binding without crystallizing the protein.

  • Setup:

    • Prepare a 500 µL sample containing 50 µM ligand in D₂O/buffer.

    • Add 10% DMSO-d6 to ensure solubility.

  • T2 Relaxation Filter (CPMG):

    • Run a 1D ¹⁹F-NMR spectrum of the free ligand (sharp peak ~ -63 ppm).

    • Titrate the target protein (0.5 µM to 10 µM).

  • Readout:

    • Binding Confirmation: As protein is added, the sharp CF₃ peak will broaden significantly (line broadening) due to the slow tumbling of the protein-ligand complex.

    • Competition Assay: Add a known high-affinity competitor (e.g., SAHA). If the benzamide is displaced, the sharp CF₃ signal reappears. This proves specific binding to the active site rather than non-specific aggregation.

Part 4: Visualizing the Confirmation Workflow

The following diagram illustrates the logical flow from compound acquisition to definitive binding mode confirmation.

BindingConfirmation Compound Ligand: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide InSilico Step 1: In Silico Docking (Prediction) Compound->InSilico Target Target Protein (e.g., HDAC / KCNQ) Target->InSilico Biophysical Step 2: Biophysical Screening (SPR / DSF) InSilico->Biophysical Select Candidates Structural Step 3: Structural Determination (X-ray / Cryo-EM) Biophysical->Structural High Affinity Hits Orthogonal Step 4: Orthogonal Validation (19F-NMR) Biophysical->Orthogonal Solution Dynamics Decision Binding Mode Confirmed? Structural->Decision Orthogonal->Decision Decision->InSilico No (Refine Model) FinalModel Validated Binding Model (PDB Deposition) Decision->FinalModel Yes (Consistent Data)

Caption: Workflow for confirming ligand binding mode, moving from computational prediction to structural validation.

Part 5: Mechanistic Binding Diagram (Hypothetical HDAC Interaction)

To understand what you are looking for in the X-ray data, here is the predicted interaction map for this scaffold within a metalloenzyme pocket.

InteractionMap cluster_site Active Site Ligand_Amine 2-Amino Group Zn Zinc Ion (Zn2+) Ligand_Amine->Zn Chelation Asp_His Catalytic Triad (Asp/His) Ligand_Amine->Asp_His H-Bond Ligand_Carbonyl Amide Carbonyl Ligand_Carbonyl->Zn Chelation Ligand_CF3 3-CF3 Phenyl Pocket_Rim Hydrophobic Rim (Phe/Tyr) Ligand_CF3->Pocket_Rim Pi-Stacking / Hydrophobic

Caption: Predicted pharmacophore map showing the bidentate Zinc chelation and hydrophobic rim interaction.

References
  • Structural Basis of HDAC Inhibition

    • Title: Structural basis for the inhibition of histone deacetylases by benzamide deriv
    • Source: PubMed / Journal of Medicinal Chemistry.
    • URL:[Link] (Search: "benzamide HDAC crystal structure")

  • 19F-NMR Methodology

    • Title: 19F NMR in Fragment-Based Drug Discovery: A Powerful Tool for Ligand Binding.
    • Source: NIH / PMC.
    • URL:[Link]

  • Chemical Scaffold Data

    • Title: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (Compound Summary).[1][3][4][5][6][7][8]

    • Source: PubChem.[2]

    • URL:[Link] (Search CAS: 20878-52-8)

  • X-Ray Crystallography Protocols

    • Title: Optimization of Crystalliz
    • Source: N
    • URL:[Link]

Sources

A Researcher's Guide to Validating Drug Mechanism of Action: A Comparative Knockout Study of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (Riluzole)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, definitively validating a compound's mechanism of action (MoA) is a cornerstone of its preclinical and clinical success. Misunderstanding how a drug truly works can lead to failed trials, wasted resources, and missed therapeutic opportunities. Among the gold-standard techniques for MoA validation, genetic knockout studies offer an unparalleled level of precision by directly assessing the necessity of a putative target for a drug's activity.[1]

This guide provides an in-depth, comparative framework for validating the MoA of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide, more commonly known as Riluzole. Riluzole is an approved medication for amyotrophic lateral sclerosis (ALS), but its therapeutic effects are attributed to a complex and multifactorial MoA.[2][3] While it is known to modulate several cellular pathways, a prominent hypothesis centers on its ability to inhibit voltage-gated sodium channels.[4][5][6]

Here, we will objectively compare the pharmacological effects of Riluzole in wild-type cells versus cells in which a specific putative target—the voltage-gated sodium channel subunit Nav1.5 (encoded by the SCN5A gene)—has been knocked out. This comparison will serve as a definitive test of the hypothesis that Riluzole's efficacy is mediated, at least in part, through its interaction with this channel.

The Rationale: Why Knockout Studies are a Self-Validating System

Biochemical assays, while useful, evaluate drug-target interaction in a controlled, cell-free environment, which may not reflect the complex intracellular milieu.[7][8] Cell-based assays in standard cell lines are more physiologically relevant but cannot definitively distinguish between on-target effects and off-target phenomena that might produce a similar phenotype.[9][10]

A knockout model breaks this ambiguity. By completely removing the target protein, we create a perfect null-control.[11] If the drug's effect is significantly diminished or abolished in the knockout cells compared to their wild-type counterparts, it provides powerful evidence for a direct, on-target mechanism. Conversely, if the drug retains its activity, it strongly suggests an alternative MoA or the involvement of other targets. This inherent comparative nature makes the knockout study a self-validating system.

Experimental Design: A Phased Approach to MoA Validation

Our validation is structured in a logical, phased workflow. This ensures that each step builds upon rigorously validated results, from the creation of the model system to the final comparative analysis.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Knockout Validation cluster_2 Phase 3: Comparative Assays cluster_3 Phase 4: Data Analysis P1_Design Design sgRNAs for SCN5A Gene P1_Transfect Transfect WT Cells with CRISPR-Cas9 Components P1_Design->P1_Transfect P1_Isolate Isolate & Expand Single-Cell Clones P1_Transfect->P1_Isolate P2_Genomic Genomic Validation (Sanger Sequencing) P1_Isolate->P2_Genomic P2_Protein Protein Validation (Western Blot) P2_Genomic->P2_Protein P3_Viability Cell Viability Assay (e.g., CellTiter-Glo) P2_Protein->P3_Viability P3_Electro Functional Assay (Patch-Clamp Electrophysiology) P3_Viability->P3_Electro P4_Analyze Compare Dose-Response Curves (WT vs. KO) P3_Electro->P4_Analyze P4_Conclude Draw Conclusion on On-Target Effect P4_Analyze->P4_Conclude

Phase 1 & 2: Generation and Validation of the SCN5A Knockout Cell Line

The foundation of this guide is the creation of a clean, validated knockout (KO) cell line. The CRISPR-Cas9 system is the tool of choice for its efficiency and precision.[12][13]

Detailed Protocol: CRISPR-Cas9 Mediated Knockout of SCN5A

  • sgRNA Design and Selection:

    • Causality: To ensure a complete and permanent knockout, design at least two distinct single guide RNAs (sgRNAs) targeting an early exon of the SCN5A gene.[14] Targeting an early exon maximizes the probability that any resulting frameshift mutation will lead to a non-functional truncated protein.

    • Action: Use a reputable online design tool (e.g., Benchling, Synthego) to select sgRNAs with high on-target scores and low off-target predictions.

  • Delivery of CRISPR Components:

    • Causality: The choice of delivery method depends on the cell type. For robust and transient expression, which minimizes off-target effects, delivering the Cas9 enzyme and sgRNAs as a ribonucleoprotein (RNP) complex via electroporation is often preferred. Plasmid-based systems are a common alternative.[15]

    • Action: Co-transfect a suitable wild-type cell line (e.g., SH-SY5Y, a human neuroblastoma line) with Cas9 and the selected SCN5A sgRNAs.

  • Single-Cell Isolation and Expansion:

    • Causality: Transfection results in a mixed population of cells (wild-type, heterozygous KO, and homozygous KO). To ensure experimental consistency, it is critical to isolate and expand a clonal population derived from a single cell.[13][15]

    • Action: Use fluorescence-activated cell sorting (FACS) or limiting dilution to plate single cells into individual wells of a 96-well plate. Culture until colonies are large enough for expansion and analysis.

  • Genomic and Proteomic Validation:

    • Causality: Validation is a two-step process. First, confirm the genetic edit. Second, confirm that the edit results in the absence of the target protein. This dual validation is non-negotiable for trustworthiness.[13]

    • Genomic Action (Sequencing): Extract genomic DNA from each expanded clone. Amplify the targeted region of the SCN5A gene via PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Proteomic Action (Western Blot): Lyse cells from genomically-confirmed KO clones and the wild-type parent line. Perform a Western blot using a validated antibody against the Nav1.5 protein. A true knockout will show a complete absence of the corresponding band in the KO lanes compared to a strong band in the wild-type lane.

G cluster_WT Wild-Type (WT) Cell cluster_KO SCN5A Knockout (KO) Cell WT_Drug Riluzole WT_Target Nav1.5 Channel (SCN5A Gene) WT_Drug->WT_Target  Inhibits WT_Effect Cellular Effect (e.g., Reduced Excitability) WT_Target->WT_Effect  Leads to KO_Drug Riluzole KO_Target No Nav1.5 Channel (SCN5A Gene Deleted) KO_Drug->KO_Target  Cannot Bind KO_Effect No Cellular Effect (Hypothesis) KO_Target->KO_Effect

Phase 3: Comparative Pharmacological Assays

With validated wild-type (WT) and SCN5A KO cell lines, we can now directly compare the effects of Riluzole. The key is to use assays that measure a biologically relevant consequence of sodium channel inhibition.

1. Comparative Cell Viability/Toxicity Assay

  • Rationale: Riluzole is known to have protective effects in some models of neuronal stress.[16][17] A primary screen can assess whether the absence of Nav1.5 alters the general cellular response to the drug across a range of concentrations.

  • Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    • Seed WT and SCN5A KO cells in parallel into 96-well plates at an optimized density.

    • Prepare a 10-point, 3-fold serial dilution of Riluzole (e.g., from 100 µM down to 5 nM).

    • Treat the cells with the Riluzole dilution series and incubate for a relevant period (e.g., 48-72 hours).

    • Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of metabolic activity.

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for both cell lines.

2. Comparative Functional Assay: Patch-Clamp Electrophysiology

  • Rationale: This is the most direct functional test of Riluzole's effect on voltage-gated sodium channels.[18][19] By measuring the sodium current (INa) directly, we can quantify the drug's inhibitory activity. This assay provides the highest level of mechanistic detail.

  • Protocol: Whole-Cell Voltage Clamp

    • Culture WT and SCN5A KO cells on glass coverslips suitable for microscopy.

    • Using a patch-clamp rig, establish a whole-cell configuration on individual cells from both lines.

    • Apply a voltage protocol designed to elicit a robust inward sodium current (e.g., step depolarization from a holding potential of -80 mV to -10 mV).

    • Record baseline INa.

    • Perfuse the cell with a known concentration of Riluzole (e.g., 10 µM) and record the inhibited INa.

    • Repeat across multiple cells for both WT and KO lines to ensure statistical power.

Phase 4: Data Interpretation and Expected Outcomes

Table 1: Expected Outcomes from Comparative Assays

AssayOutcome MetricResult in Wild-Type (WT) CellsExpected Result in SCN5A KO Cells (If On-Target)Alternative Result (If Off-Target)
Cell Viability IC50 Value~10-30 µM (Hypothetical)Significant rightward shift in IC50 (>10-fold) or no effectNo significant change in IC50 compared to WT
Electrophysiology % Inhibition of INa>80% Inhibition at 10 µMNo measurable INa to inhibitN/A

Interpreting the Results:

  • Scenario 1: Strong On-Target Effect Validated. In the SCN5A KO cells, you observe a dramatic reduction in Riluzole's potency in the viability assay (a large IC50 shift) and, critically, there is no voltage-gated sodium current to be measured or inhibited in the electrophysiology assay. This dual result provides unequivocal evidence that Nav1.5 is a primary target mediating the observed cellular effects of Riluzole.

  • Scenario 2: Off-Target or Multi-Target Mechanism Indicated. If Riluzole's IC50 in the viability assay is largely unchanged between WT and KO cells, it strongly implies that its cytotoxic or cytostatic effects are mediated through a different target or pathway. This would align with the known pleiotropic effects of Riluzole and would de-validate the hypothesis that Nav1.5 is the sole mediator of this specific endpoint.[4]

Conclusion and Broader Implications

The use of CRISPR-Cas9-mediated knockout studies provides an authoritative and self-validating system for dissecting a drug's mechanism of action.[11][20] By comparing the pharmacological activity of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide (Riluzole) in a wild-type versus a target-deficient (SCN5A KO) background, researchers can move beyond correlation to establish causation.

This approach not only builds confidence in a lead compound's primary MoA but also helps to identify potential off-target effects early in the drug development pipeline. For a drug like Riluzole with a complex pharmacological profile, this methodology is invaluable for deconvoluting its polypharmacology and understanding which targets are responsible for its therapeutic efficacy versus its potential side effects. The principles and protocols outlined in this guide are broadly applicable to any small molecule, providing a robust template for rigorous, data-driven MoA validation.

References

  • Riluzole - Wikipedia. Wikipedia. [Link]

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. National Institutes of Health. [Link]

  • Knockout of ABC transporters by CRISPR/Cas9 contributes to reliable and accurate transporter substrate identification for drug discovery. National Institutes of Health. [Link]

  • Target Validation with CRISPR. Biocompare.com. [Link]

  • Riluzole specifically blocks inactivated Na channels in myelinated nerve fibre. PubMed. [Link]

  • Riluzole for ALS. YouTube. [Link]

  • Differential action of riluzole on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels. PubMed. [Link]

  • The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. [Link]

  • The pharmacology and mechanism of action of riluzole. PubMed. [Link]

  • Identification of Pharmacological Targets in Amyotrophic Lateral Sclerosis Through Genomic Analysis of Deregulated Genes and Pathways. National Institutes of Health. [Link]

  • The pharmacology and mechanism of action of riluzole. Neurology.org. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. [Link]

  • Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells. PubMed. [Link]

  • Generation of a heterozygous SCN5A knockout human induced pluripotent stem cell line by CRISPR/Cas9 edition. PubMed. [Link]

  • Riluzole interacts with voltage-activated sodium and potassium currents in cultured cortical neurons. ResearchGate. [Link]

  • Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. ResearchGate. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Impaired Impulse Propagation in Scn5a-Knockout Mice. Circulation - American Heart Association Journals. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. National Institutes of Health. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Motor Neurone Disease Factsheet: Riluzole. MND Australia. [Link]

  • Riluzole preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis. PubMed. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. CD Biosynsis. [Link]

  • How to Make a KO Cell Line. Ubigene. [Link]

Sources

Safety Operating Guide

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide Proper Disposal Procedures

Executive Summary: Immediate Action Required

Classification: Halogenated Organic Waste (Due to the Trifluoromethyl group). Critical Constraint: Do NOT mix with general non-halogenated organic solvents (e.g., pure acetone/methanol waste streams) unless your facility expressly permits it. Combustion of this compound generates Hydrogen Fluoride (HF), requiring specific incinerator scrubbing capabilities.

Compound Profile & Hazard Analysis

To ensure safe disposal, we must first understand the chemical behavior of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide. As a Senior Application Scientist, I prioritize the "Why" behind the safety protocols.

  • Chemical Class: Fluorinated Anthranilamide Derivative.

  • Key Functional Groups:

    • Trifluoromethyl (-CF3): The primary disposal driver. High stability means it requires high-temperature incineration. Upon decomposition, it releases fluoride ions/HF.

    • Primary Amine (-NH2) & Amide (-CONH-): Potential for nitrogen oxide (NOx) generation.

  • Hazards (GHS Classification):

    • H315/H319: Skin and severe eye irritation.[1][2][3][4]

    • H335: Respiratory irritation.[1][2]

    • H302: Harmful if swallowed (Acute Toxicity).

    • Combustion Hazard: Emits toxic fumes of Carbon oxides, Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .

PropertyDataRelevance to Disposal
Physical State Solid (typically off-white powder)Requires solid waste segregation; do not dissolve solely for disposal.
Solubility DMSO, Methanol, Ethyl AcetateUse compatible solvents for cleaning glassware; these rinses become halogenated liquid waste.
Reactivity Stable under normal conditionsNo immediate explosion hazard, but incompatible with strong oxidizing agents.

Pre-Disposal Segregation Protocol

The most common compliance failure in drug development labs is the accidental mixing of fluorinated intermediates with general organic waste.

The "Halogen Rule"

Because this compound contains fluorine, it must be treated as Halogenated Waste .

  • Why? Standard organic waste is often used as fuel blending for cement kilns. If the fluorine content exceeds the facility's scrubber capacity, it can corrode infrastructure and violate emissions permits (releasing HF gas).

Workflow Logic
  • Solid Waste: Excess powder, contaminated gloves, and weighing boats.

  • Liquid Waste: Mother liquors from synthesis or rinses from glassware cleaning.

Step-by-Step Disposal Procedures

A. Solid Waste Stream (Primary Path)

Goal: Containment of dust and prevention of worker exposure.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Double-Bagging:

    • Place the substance in a clear polyethylene bag.

    • Seal with tape or a zip tie.

    • Place this bag inside a second bag (secondary containment).

  • Labeling:

    • Must Read: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: List "2-amino-N-[3-(trifluoromethyl)phenyl]benzamide" explicitly.

    • Tag: Check "Halogenated" if your facility's tag has this option.

B. Liquid Waste Stream (Rinsates/Solutions)

Goal: Prevent cross-contamination of non-halogenated streams.

  • Solvent Compatibility: Rinse glassware with Methanol or Acetone.

  • Segregation: Pour the rinse strictly into the Halogenated Organic Solvents carboy.

    • Crucial: Do not pour into the "Non-Halogenated" or "Aqueous" waste containers.

  • pH Check (Self-Validating Step): Although the compound is not strongly acidic, ensure the waste carboy pH is not < 2 or > 12.5 to avoid creating a "Corrosive" characteristic waste stream inadvertently, unless the carboy is rated for it.

Emergency Spill Response

Protocol for a dry powder spill inside a fume hood.

  • Isolate: Stop work and lower the sash.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. N95 mask if outside a hood.

  • Containment:

    • Dry Spill: Do not wet the powder (this spreads contamination). Use a scoop or dustpan to collect the bulk material.

    • Wet Wipe: Wipe the surface with a solvent-dampened paper towel (Acetone/Ethanol).

  • Disposal: Place all cleanup materials (scoops, wipes, gloves) into the Solid Hazardous Waste bag described in Section 3A.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific fluorinated benzamide.

DisposalWorkflow cluster_warning Safety Critical Start Waste Generation: 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Dry/Solid Liquid Liquid Waste (Mother Liquor, Rinsates) StateCheck->Liquid Dissolved/Wet Bagging Double Bag in Polyethylene (Prevent Dust) Solid->Bagging SolidLabel Label: 'Hazardous Solid' Constituent: Fluorinated Benzamide Bagging->SolidLabel Pickup EHS / Waste Contractor Pickup (Incineration) SolidLabel->Pickup SolventCheck Contains Halogens? Liquid->SolventCheck HaloStream Segregate: HALOGENATED Waste Stream (Critical for HF Scrubbing) SolventCheck->HaloStream Yes (Due to -CF3) HaloStream->Pickup

Caption: Decision tree for segregating fluorinated benzamide waste. Note the critical routing of liquids to Halogenated streams.

Regulatory Compliance (RCRA & EPA)

While this specific compound may not be "P-listed" or "U-listed" by its exact CAS name in 40 CFR 261.33, it is regulated based on Process Knowledge :

  • Generator Status: You must characterize the waste.[5] Because it is toxic (Category 4 Oral) and an irritant, it falls under Hazardous Chemical Waste .

  • Halogen Content: The presence of the trifluoromethyl group dictates that it cannot be disposed of via standard fuel blending unless the facility is permitted for halogens.

  • Documentation: On the waste manifest, ensure the chemical name is written out fully. Do not use abbreviations like "ATFB" which emergency responders cannot identify.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 2-(Trifluoromethyl)benzamide. Retrieved from 1

  • National Institutes of Health (PubChem). (2025). 4-amino-N-[2-(trifluoromethyl)phenyl]benzamide Compound Summary. Retrieved from 6[6]

  • US Environmental Protection Agency (EPA). (2024). Laboratory Environmental Sample Disposal Information Document. Retrieved from 7

  • University of Pennsylvania (EHRS). (2024).[8] Laboratory Chemical Waste Management Guidelines. Retrieved from 8

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.